5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(3-methoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |
InChI Key |
PTNMLKBMIAJLGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Physical and Chemical Characteristics of Methoxyphenyl Furans: A Technical Guide
Executive Summary
Methoxyphenyl furans represent a specialized class of heterocyclic scaffolds where a furan ring is substituted with a methoxy-bearing phenyl group.[1][2] This structural motif is increasingly prevalent in medicinal chemistry as a bioisostere for biaryl systems, offering unique electronic properties and hydrogen-bonding potential.[1][2] This guide provides a comprehensive technical analysis of the 2-(4-methoxyphenyl)furan and 2-(3-methoxyphenyl)furan isomers, focusing on their physicochemical profiles, synthetic methodologies, and metabolic liabilities.[2]
Structural and Electronic Properties
The methoxyphenyl furan scaffold combines the
-
Electronic Communication: The furan ring acts as a diene and an electron donor.[1] The methoxy group (-OCH
) on the phenyl ring serves as a strong electron-donating group (EDG) via resonance (+M effect).[2] When para-substituted (4-methoxy), this donation is conjugated through the phenyl ring to the furan, significantly increasing the electron density at the furan's C5 position. -
Dipole & Solubility: The ether oxygen and the furan oxygen create a distinct dipole vector, enhancing solubility in polar organic solvents (DMSO, DCM, Methanol) while maintaining high lipophilicity (LogP ~3.5–4.0), making them permeable to lipid bilayers.
-
Steric Profile: The furan ring is planar.[1] However, the bond between the furan and phenyl rings allows for rotation.[1] The equilibrium conformation is often twisted to minimize steric clash between the furan oxygen/C3-hydrogen and the phenyl ortho-hydrogens, typically resulting in a dihedral angle of 20–30°.[1][2]
Physicochemical Characterization
The following data summarizes the core properties of the most common isomer, 2-(4-methoxyphenyl)furan .
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Molecular Formula | C | |
| Molecular Weight | 174.20 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tends to crystallize upon high purification/cooling.[2][3] |
| Boiling Point | ~260–280 °C (Predicted) | Decomposes at high temperatures.[1] |
| Solubility | High: CHCl | Requires co-solvent (e.g., PEG400) for biological assays. |
| LogP (Predicted) | 3.2 – 3.8 | Lipophilic; good membrane permeability.[1] |
| UV | ~280–290 nm | Bathochromic shift due to extended conjugation.[1] |
Spectral Signatures (NMR)
Data derived from purified samples in CDCl
-
H NMR (400 MHz, CDCl
):- 7.64–7.60 (d, 2H, Phenyl ortho-H)
- 7.46–7.42 (d, 1H, Furan C5-H)
- 6.94 (d, 2H, Phenyl meta-H)
- 6.60 (d, 1H, Furan C3-H)
- 6.46 (dd, 1H, Furan C4-H)
-
3.85 (s, 3H, -OCH
)
-
C NMR (100 MHz, CDCl
):-
159.0 (C-OMe), 154.3 (Furan C2), 141.8 (Furan C5), 127–114 (Aromatic CH), 111.7 (Furan C3), 104.3 (Furan C4), 55.4 (-OCH
).
-
159.0 (C-OMe), 154.3 (Furan C2), 141.8 (Furan C5), 127–114 (Aromatic CH), 111.7 (Furan C3), 104.3 (Furan C4), 55.4 (-OCH
Synthetic Pathways[1][2][3][4]
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This is the industry-standard method for constructing the biaryl bond with high regioselectivity.[1][2]
Protocol:
-
Reagents: 4-Bromoanisole (1.0 equiv), 2-Furanboronic acid (1.5 equiv).[1][2]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically hindered substrates).[1] -
Base/Solvent: Na
CO (2.0 equiv) in DME/Water (4:1) or Toluene/Ethanol/Water.[1] -
Conditions: Degas solvents with N
. Reflux at 80–90 °C for 12–16 hours.[1][2] -
Workup: Cool, filter through Celite, extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of methoxyphenyl furans.
Method B: Paal-Knorr Synthesis (Classical)
Useful for generating substituted furan rings from acyclic precursors.[1][2]
-
Precursor: 1,4-Dicarbonyl compounds (e.g., 4-methoxy-1-phenyl-1,4-butanedione).[1][2]
-
Mechanism: Cyclization followed by dehydration.[1]
-
Limitation: Requires synthesis of the specific 1,4-diketone precursor, which can be non-trivial.[1]
Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
The furan ring is significantly more reactive than benzene (approx.
-
Regioselectivity: In 2-(4-methoxyphenyl)furan, the C2 position is blocked.[1][2] The C5 position (alpha to oxygen) is the most reactive site due to resonance stabilization of the intermediate carbocation.[1]
-
Common Reactions: Vilsmeier-Haack formylation (adds -CHO at C5), Friedel-Crafts acylation, and nitration (requires mild conditions to avoid ring opening).[2]
Oxidation & Ring Opening
Furan rings are sensitive to oxidative conditions.[1]
-
Reagents: Singlet oxygen (
O ), m-CPBA, or bromine in methanol.[1][2] -
Product: Oxidative cleavage typically yields 1,4-dicarbonyls (e.g., cis-2-butene-1,4-dial derivatives), which are highly reactive Michael acceptors.[2]
Metabolic Stability & Safety (Critical)
For drug development, the metabolic fate of the furan ring is a primary safety concern.[1]
Mechanism of Toxicity: Bioactivation is primarily mediated by Cytochrome P450 2E1 (CYP2E1) .[1] The furan ring undergoes oxidation to form a cis-2-butene-1,4-dial intermediate (often via an unstable epoxide).[1][2] This dialdehyde is a potent electrophile that can covalently bind to proteins (forming adducts) or cross-link DNA, leading to hepatotoxicity.[1]
Figure 2: Metabolic activation pathway of furan scaffolds leading to potential toxicity.[2]
Mitigation Strategies:
-
Substitution: Blocking the C5 position with a metabolic "handle" (e.g., methyl, chlorine) can reduce the rate of ring opening.[1]
-
Electronic Deactivation: Adding electron-withdrawing groups (EWGs) to the phenyl ring can decrease the electron density of the furan, making it less susceptible to initial CYP oxidation.[1][2]
References
-
Suzuki-Miyaura Coupling Protocols: BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling.
-
Furan Metabolic Toxicity: National Institutes of Health (NIH).[1] Toxicity mediated by reactive metabolites of furans.[1]
-
Spectral Data (NMR): Royal Society of Chemistry. Supporting Information for Furan Derivatives.
-
General Furan Properties: NIST Chemistry WebBook. 2-Methoxyfuran and derivatives.[1][2]
-
Synthesis of Methoxyphenyl Furans: MDPI. Synthesis of functionalized furans via multicomponent reactions.
Sources
An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Reactivity, and Applications
<_ / _>
Introduction
5-Substituted furan-2-carbaldehydes are a pivotal class of heterocyclic compounds that have attracted considerable attention from researchers, particularly in the fields of medicinal chemistry and drug development.[1] The core structure, a furan ring, is a five-membered aromatic heterocycle with one oxygen atom, which serves as a versatile scaffold for chemical modification.[1][2] The aldehyde group at the C2 position and a variable substituent at the C5 position provide handles for a wide range of chemical transformations, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[1] This guide offers a comprehensive exploration of the synthesis, chemical properties, and therapeutic applications of these valuable compounds.
The furan nucleus is a structural motif found in numerous natural products and synthetic compounds that exhibit diverse biological activities.[1] The electron-rich nature of the furan ring makes it amenable to various chemical modifications, rendering it an attractive starting point for the synthesis of novel therapeutic agents.[1]
Synthesis of 5-Substituted Furan-2-Carbaldehydes
The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through several synthetic pathways, often commencing from readily available starting materials like furan or furfural.[1][3] Key synthetic strategies include electrophilic substitution, cross-coupling reactions, and the modification of pre-existing furan derivatives.[1]
Synthesis from Biomass-Derived 5-Hydroxymethylfurfural (HMF)
A significant and sustainable route to various 5-substituted furan-2-carbaldehydes originates from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 carbohydrates.[4][5] HMF's structure, featuring an aldehyde, a hydroxyl group, and a furan ring, allows for its conversion into a variety of valuable derivatives.[5]
Oxidation of HMF to Aldehyde-Carboxylic Acid Derivatives
Selective oxidation of the aldehyde or alcohol group of HMF leads to important dicarboxylic acids and other intermediates.
-
5-Formylfuran-2-carboxylic acid (FFCA): This is a critical intermediate in the production of 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. Selective oxidation of the hydroxymethyl group of HMF yields FFCA. Various catalytic systems, including those based on non-precious transition metal oxides, have been developed for this transformation.[6]
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): Conversely, selective oxidation of the aldehyde group in HMF produces HMFCA.[7] This compound has applications as an antitumor agent and an interleukin inhibitor.[7] Both chemical and biocatalytic methods have been explored for this conversion.[7]
-
2,5-Furandicarboxylic acid (FDCA): The complete oxidation of HMF yields FDCA, a valuable monomer for polyesters and polyamides.[7][8] The oxidation can proceed through either FFCA or HMFCA as intermediates.[9] Metal-free catalytic systems, such as NaOtBu/DMF with an oxygen balloon, have been shown to efficiently convert HMF and its derivatives to FDCA.[10]
Etherification of HMF to 5-Alkoxymethylfurfurals
The hydroxyl group of HMF can be readily etherified to produce 5-alkoxymethylfurfurals. A notable example is 5-ethoxymethylfurfural (EMF), which is considered a promising next-generation biofuel.[5] EMF exhibits a high energy density, comparable to gasoline and diesel, and results in lower emissions of pollutants.[5] The synthesis is typically achieved by reacting HMF with the corresponding alcohol (e.g., ethanol) in the presence of an acid catalyst.[11][12][13]
General Synthetic Protocols
Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling
This protocol outlines a widely used method for introducing an aryl group at the 5-position of the furan ring.[1]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
In a reaction vessel, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane.
-
Add K₂CO₃ (2 equivalents) and the palladium catalyst (0.05 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-furan-2-carbaldehyde.[1]
Protocol 2: Synthesis of Furan-2-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of furan to produce the parent compound, furan-2-carbaldehyde.[3]
Materials:
-
Furan
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, add furan (7.5 equivalents) and dichloromethane (DCM) to N,N-dimethylformamide (1.0 equivalent).
-
Cool the mixture in an ice bath for 10 minutes.
-
Add a solution of oxalyl chloride (1.1 equivalents) in DCM dropwise over 10 minutes. A white precipitate may form.
-
Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight (approximately 12 hours), by which time the solution should become clear.
-
Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield furan-2-carbaldehyde. The product can be further purified by distillation if necessary.[3]
Chemical Properties and Reactivity
Spectroscopic Characterization
5-Substituted furan-2-carbaldehydes exhibit characteristic spectroscopic features that are useful for their identification and characterization.[1]
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aldehyde proton: Singlet at δ 9.5-9.7 ppm. Furan ring protons show characteristic coupling patterns. |
| ¹³C NMR | Carbonyl carbon: Resonance at approximately δ 175-180 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration of the aldehyde group around 1670-1700 cm⁻¹.[1] |
Key Reactions
The aldehyde group at the C2 position is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[1]
Electrophilic Substitution
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene.[14] Electrophilic attack is strongly favored at the α-positions (C2 and C5).[14] In 5-substituted furan-2-carbaldehydes, the C2-carbaldehyde group is strongly electron-withdrawing and deactivating, while the nature of the C5-substituent dictates the regioselectivity of further substitution, which typically occurs at the C4 position.[14] Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which must be carried out under mild conditions to avoid polymerization.[14][15]
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with active methylene compounds. For instance, Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate, often catalyzed by a base such as piperidine, can be efficiently carried out using microwave irradiation.[1]
Diels-Alder Reaction
The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition, to form bicyclic adducts.[16] This reaction is a powerful tool for constructing complex six-membered rings.[16] While electron-rich furans are typically better dienes, it has been shown that electron-poor furoic acids and their derivatives can participate in Diels-Alder reactions, particularly with maleimide dienophiles in aqueous media.
Oxidation and Reduction
The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.
Applications in Drug Discovery and Materials Science
The versatile furan scaffold is a key component in numerous pharmacologically active compounds.[2][17] Its ability to act as a bioisostere for phenyl rings can improve metabolic stability and drug-receptor interactions.[2]
Anticancer and Antimicrobial Activity
Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated significant potential as both anticancer and antimicrobial agents.[1]
-
Anticancer Mechanisms: One of the primary mechanisms of their anticancer effect is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[1]
-
Antimicrobial Mechanisms: The antimicrobial action is thought to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] Furan-based hydrazones, in particular, have shown promising antibacterial and antitubercular activities.[18]
Other Therapeutic Applications
The furan ring is present in a wide range of drugs with diverse therapeutic applications, including:
-
Anti-inflammatory agents [2]
-
Antiviral compounds [2]
-
Cardiovascular drugs [17]
-
Antisickling agents [19]
Materials Science
Beyond pharmaceuticals, furan derivatives, particularly those derived from HMF, are important building blocks for renewable polymers. 2,5-Furandicarboxylic acid (FDCA) is a key monomer for producing polyethylene furanoate (PEF), a bio-based polyester with properties superior to petroleum-based PET.
Experimental Workflow for Drug Development
The development of new therapeutic agents based on the 5-substituted furan-2-carbaldehyde scaffold typically follows a structured workflow.
Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.
Conclusion
5-Substituted furan-2-carbaldehydes are a privileged scaffold in medicinal chemistry and a valuable platform for the development of renewable materials.[1] Their synthetic accessibility, including routes from sustainable biomass sources, combined with the versatile reactivity of the furan ring and the aldehyde functional group, allows for the creation of diverse molecular architectures. The demonstrated broad spectrum of biological activities, particularly in the areas of anticancer and antimicrobial research, ensures that these compounds will continue to be a focal point of investigation for scientists and drug development professionals.[1]
References
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (URL: )
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023). (URL: [Link])
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (URL: [Link])
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (URL: )
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes - Benchchem. (URL: )
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (URL: [Link])
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst - MDPI. (2019). (URL: [Link])
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (URL: [Link])
-
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed. (2013). (URL: [Link])
- EP1834950A1 - Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - Google P
-
Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. (2026). (URL: [Link])
-
Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC. (2023). (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
(PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025). (URL: [Link])
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC. (2022). (URL: [Link])
-
Ugi five-component polymerization of CO2 and 5-hydroxymethylfurfural derivatives toward the synthesis of functional polyfurans - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. (URL: [Link])
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC. (URL: [Link])
-
Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF - ResearchGate. (2025). (URL: [Link])
-
Base-free conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Ru/C catalyst - ResearchGate. (2025). (URL: [Link])
-
Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - European Patent Office - EP 1834950 A1 - EPO. (2007). (URL: [Link])
-
Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst. (2015). (URL: [Link])
-
Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF. (URL: [Link])
- KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC - NIH. (2021). (URL: [Link])
-
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells - MDPI. (2023). (URL: [Link])
-
Catalytic conversion of biomass-derived 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid using novel cobalt-based MOF in the presence of deep eutectic solvents - PMC. (2024). (URL: [Link])
-
Renewable synthesis of novel acrylates from biomass‐derived 5‐substituted‐2‐furaldehydes by Morita‐Baylis‐Hillman reaction - Anchan - 2023 - DOI. (2023). (URL: [Link])
- WO2007104514A2 - Method for the synthesis of 5-alkoxymethyl furfural ethers and their use. (URL: )
-
The Diels-Alder Reaction - Master Organic Chemistry. (2017). (URL: [Link])
-
Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Publishing. (2021). (URL: [Link])
-
Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., Ltd. (2024). (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1834950A1 - Method for the synthesis of 5-alkoxymethylfurfural ethers and their use - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. WO2007104514A2 - Method for the synthesis of 5-alkoxymethyl furfural ethers and their use - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 16. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the purification of 5-(3-Methoxyphenyl)furan-2-carbaldehyde by column chromatography.
Application Note: Purification of 5-(3-Methoxyphenyl)furan-2-carbaldehyde via Flash Column Chromatography
Introduction & Scope
5-(3-Methoxyphenyl)furan-2-carbaldehyde is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and antimicrobial agents.[1] Typically synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde and 3-methoxyphenylboronic acid, the crude reaction mixture often contains specific impurities that challenge purification:
-
Protodeboronated byproducts: (3-Methoxybenzene derivatives).
-
Homocoupling products: Biaryls and bifurans.
-
Residual Palladium: Catalyst residues that can chelate to the furan oxygen.
-
Boronic Acid: Unreacted starting material (highly polar).
This protocol details a robust Flash Column Chromatography (FCC) strategy to isolate the target aldehyde with >98% purity. Unlike generic guides, this protocol addresses the specific solubility and stability profile of aryl-furan aldehydes.
Pre-Purification Workup (Critical Step)
Directly loading a crude Suzuki reaction mixture onto a silica column is a primary cause of separation failure due to residual toluene and ethanol interfering with the mobile phase gradient.
Protocol:
-
Quench & Extract: Dilute the reaction mixture (typically Toluene/EtOH/H2O) with Ethyl Acetate (EtOAc). Wash with water (
) to remove inorganic bases (K2CO3) and ethanol. -
Brine Wash: Wash the organic layer with saturated NaCl to break emulsions common with boronic acid residues.
-
Drying: Dry over anhydrous
(Magnesium Sulfate). Note: Avoid if rapid filtration is needed, but is preferred for thorough water removal. -
Solvent Swap: Concentrate the organic layer in vacuo.
-
Crucial Check: If Toluene was used in synthesis, ensure it is completely removed by azeotroping with minimal Hexane/DCM. Residual toluene will smear the compound on the column.
-
Method Development: Thin Layer Chromatography (TLC)
Before packing the column, the mobile phase must be optimized. The target compound contains an aldehyde (polar) and an aryl ether (lipophilic).
Stationary Phase: Silica Gel 60
Solvent Screening Data:
| Solvent System (v/v) | Observation | Verdict | |
| 100% Hexanes | 0.00 | Compound stays at baseline. | Too non-polar. |
| 9:1 Hex/EtOAc | 0.15 - 0.20 | Good retention, impurities separate well. | Ideal Starting Point. |
| 4:1 Hex/EtOAc | 0.35 - 0.45 | Compound moves mid-plate. | Target Elution. |
| 1:1 Hex/EtOAc | > 0.70 | Co-elution with polar impurities. | Too polar. |
Recommendation: Use a gradient starting at 95:5 Hex/EtOAc and ramping to 80:20 Hex/EtOAc .
Column Chromatography Protocol
A. Stationary Phase & Column Sizing
-
Silica Gel: Standard 40–63 µm (230–400 mesh).
-
Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass).
-
Example: For 1.0 g of crude material, use 30–50 g of Silica.
-
B. Sample Loading (Dry Loading Strategy)
Why Dry Load? The target compound is a solid. Dissolving it in the mobile phase (Hexane-rich) often requires a large volume, which creates a wide "loading band" and ruins resolution.
-
Dissolve crude solid in minimal Dichloromethane (DCM) .
-
Add Silica Gel (ratio 1:1 or 1:2 w/w relative to crude).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Load this powder carefully on top of the pre-packed column.
C. Elution Gradient
Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).
| Step | Solvent Ratio (Hexane : EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Flush non-polar impurities (e.g., debrominated furan). |
| 2 | 95 : 5 | 3 CV | Elute minor lipophilic byproducts. |
| 3 | 90 : 10 | 5 - 8 CV | Target Compound Onset. Monitor UV. |
| 4 | 80 : 20 | Until Elution | Main Fraction Collection. |
| 5 | 0 : 100 | 2 CV | Flush column (remove boronic acid/polar junk). |
D. Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 10-15 mL each).
-
Spot fractions on TLC.
-
Visualization: The furan-aldehyde is highly conjugated and will be UV active (dark spot on green background).
-
Confirmation: Dip TLC in DNP stain and heat. The target will turn bright orange.
Post-Column Processing
-
Combine Fractions: Pool fractions containing the pure spot (
in 4:1 Hex/EtOAc). -
Evaporation: Concentrate in vacuo at 40°C.
-
Crystallization (Optional for >99% purity):
-
If the oil/solid solidifies but remains slightly colored (yellow/brown), recrystallize from hot Ethanol or a Hexane/EtOAc mixture.
-
Note: Aldehydes can oxidize to carboxylic acids if left on silica or in air for extended periods. Store under inert atmosphere (Nitrogen/Argon) in the cold.
-
Workflow Visualization
Caption: Step-by-step purification workflow from crude Suzuki mixture to isolated pure aldehyde.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Residual acid on silica or compound overload. | Add 1% Triethylamine to the mobile phase (protects aldehyde) or decrease loading. |
| Co-elution | Gradient too steep. | Hold the gradient at 95:5 Hex/EtOAc for longer (isocratic hold) before ramping. |
| Product Decomposition | Silica acidity oxidizing aldehyde. | Minimize time on column. Flush rapidly. Store fractions in the dark. |
| Low Recovery | Product crystallized inside column. | Ensure solubility. If crystallizing, switch to wet loading with minimal DCM/Hexane. |
References
-
ChemicalBook. 5-(3-Methoxy-phenyl)-furan-2-carbaldehyde Synthesis and Properties. Retrieved from
-
BenchChem. A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes. Retrieved from
-
Sigma-Aldrich. 5-(4-Methoxyphenyl)-furan-2-carbaldehyde Product Sheet (Analog Reference). Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Retrieved from
-
ResearchGate. Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde (Purification Data). Retrieved from
Sources
Applications of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde in medicinal chemistry
An In-Depth Guide to 5-(3-Methoxyphenoxy)furan-2-carbaldehyde in Medicinal Chemistry: Synthesis, Applications, and Protocols
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde. While direct literature on this specific molecule is nascent, its structural architecture—a diaryl ether linkage to a furan-2-carbaldehyde core—positions it as a compound of significant interest. This guide extrapolates its potential from the well-established medicinal chemistry of the furan scaffold, providing a robust framework for its exploration as a novel therapeutic agent.
The furan ring is a "privileged scaffold" in drug design, recognized for its unique electronic properties and its capacity to serve as a bioisostere for phenyl or thiophene rings.[1] This five-membered aromatic heterocycle is a core component in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance.[1][2][3] The aldehyde at the C2 position and the phenoxy group at the C5 position offer versatile handles for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties to enhance efficacy and reduce toxicity.[1][4]
Part 1: Synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various robust methodologies.[4] For the target compound, a Williamson ether synthesis represents a primary and logical route, involving the coupling of a 5-halofuran-2-carbaldehyde with 3-methoxyphenol. This method is favored for its reliability and operational simplicity in forming the diaryl ether bond.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol outlines the synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde from 5-bromofuran-2-carbaldehyde and 3-methoxyphenol. The choice of a copper catalyst is crucial as it facilitates the coupling of aryl halides with phenols, a variation of the Ullmann condensation.
Rationale:
-
Starting Materials: 5-Bromofuran-2-carbaldehyde is a commercially available and reactive electrophile. 3-Methoxyphenol provides the desired substituted phenoxy moiety.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions with the aldehyde.
-
Catalyst: Copper(I) iodide (CuI) is a classic and effective catalyst for Ullmann-type couplings. L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving the ionic intermediates and withstanding the high temperatures required for the reaction to proceed to completion.
Materials:
-
5-Bromofuran-2-carbaldehyde (1.0 eq)
-
3-Methoxyphenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq), 3-methoxyphenol (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-proline (0.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMSO via syringe.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-bromofuran-2-carbaldehyde is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure 5-(3-Methoxyphenoxy)furan-2-carbaldehyde.
General Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Part 2: Applications in Medicinal Chemistry (Inferred from Analogs)
The furan-2-carbaldehyde scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[1][2] The introduction of a 3-methoxyphenoxy group is anticipated to modulate these activities by altering the molecule's steric and electronic profile, thereby influencing its interaction with biological targets.
Anticancer Activity
Derivatives of furan-2-carbaldehyde are promising anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in cancer progression.[4][5]
-
Tubulin Polymerization Inhibition: Certain 5-aryl furan derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[6] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. The 5-(3-methoxyphenoxy) moiety could potentially enhance binding within this site.
-
VEGFR-2 Inhibition: Novel furan-based compounds have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[7] One study identified a furan derivative with an IC₅₀ of 0.28 µM against VEGFR-2, comparable to the drug sorafenib.[7] This inhibition suppresses tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity
Furan-2-carbaldehyde derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5][8]
-
Mechanism: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[4]
-
Structure-Activity Relationship (SAR): SAR studies suggest that electron-withdrawing groups at the 5-position of the furan ring generally enhance antibacterial activity.[5] For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone shows potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[5][9] While the 3-methoxyphenoxy group is not strongly electron-withdrawing, its steric and electronic influence could be tailored to target specific microbial enzymes.
Hemoglobin Modulation for Sickle Cell Disease (SCD)
Aromatic aldehydes have been investigated as treatments for SCD by increasing the oxygen affinity of hemoglobin (Hb), thereby preventing the polymerization of sickle hemoglobin (HbS). A significant challenge has been the metabolic instability of the aldehyde group.[10] Research has focused on modifying furan-2-carboxaldehydes to create more stable analogs.
-
Lead Modification: In one key study, 5-hydroxymethylfurfural (5-HMF) was used as a starting point. The aldehyde was replaced with a Michael acceptor moiety, and the hydroxymethyl group was converted to a phenoxymethyl group (5-PMFC), a close structural analog to our topic compound.[10]
-
Mechanism: These modified compounds covalently interact with βCys93 of hemoglobin, demonstrating sustained sickling inhibition. This provides a compelling rationale for exploring 5-(3-Methoxyphenoxy)furan-2-carbaldehyde derivatives in SCD therapeutics, where the core scaffold is already validated.[10]
Summary of Biological Activities of Furan Analogs
| Compound Class/Example | Biological Activity | Target/Mechanism | Quantitative Data (IC₅₀/MIC) | Reference |
| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | Antibacterial | Not specified | MIC = 1 µg/mL (S. aureus) | [5][9] |
| Furan-based Pyrazoline (Compound 7e) | Anticancer (Leukemia) | Tubulin Polymerization Inhibition | IC₅₀ = 0.05 µM (SR cell line) | [6] |
| Furan-based Pyridine (Compound 11a) | Anticancer (Leukemia) | Tubulin Polymerization Inhibition | IC₅₀ = 0.06 µM (SR cell line) | [6] |
| Furan-based urea (Compound 6) | Anticancer (Colon) | VEGFR-2 Inhibition | IC₅₀ = 0.28 µM (VEGFR-2) | [7] |
| 5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone | Antifungal | Not specified | MIC = 5 µg/mL (C. albicans) | [9] |
Part 3: Protocols for Biological Evaluation
To assess the therapeutic potential of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde, a primary screening for cytotoxic activity against cancer cell lines is a logical first step. The MTT assay is a standard, colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for evaluating the in vitro anticancer activity of a test compound against a human colon cancer cell line (e.g., HCT-116).
Rationale:
-
Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Line: HCT-116 is a well-characterized and commonly used human colon cancer cell line.
-
Controls: A positive control (e.g., Doxorubicin) provides a benchmark for cytotoxic activity, while a negative control (vehicle, e.g., DMSO) accounts for solvent effects.
Materials:
-
HCT-116 human colon cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound (5-(3-Methoxyphenoxy)furan-2-carbaldehyde) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Culture HCT-116 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Dosing: After 24 hours, remove the old medium and add 100 µL of the serially diluted compound to the respective wells. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a promising chemical scaffold that merges the validated biological relevance of the furan-2-carbaldehyde core with the modulating effects of a diaryl ether linkage. Based on the extensive medicinal chemistry of its analogs, this compound and its derivatives warrant investigation as novel agents in oncology, infectious diseases, and hematological disorders like SCD. The protocols provided herein offer a solid foundation for the synthesis and initial biological characterization required to unlock the therapeutic potential of this versatile molecular architecture.
References
- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwugkl5afP8LHFR-XQTeF5CAh27zbQ2zM09Dg7CTSXTlvcq6h5JOyNPk0GhN2C3ZmXuQJAEuYsreGCQWmNz6-RPkq9G6FsmVeZkhcInRIJBwt7mhtOv0G0H786RPrlfi-S6Fin6SLpcFM-TpYeRAbl2sXeENTNNvPo2U_lvMBPjoLgscX0x0QasPIp1V8ptC6AyTiz_iDi7p3FR6HQYTH8xtoORR_HCI=]
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4fh5C9qy37nH9SymtECKM6SShVyVAYE-VGDYMxCxB8jl7A7ud6CzSmmznzrSJXd96kGZhHsIx46mnkfvSOIJCUBOAcn71hcf0hjPkB0PHNnCBEZdxM1GAx2Wp9O2eT-8vGdQ9ZBNMDQjW7O7o]
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qNY0b4nHAnR0gNyFXqY6K0AAZb5Z0CMAbUqGTeHw85wSKsgUkrdvyd_JHludiEjOrd54Jg7JhJK79g5xhgwxUhojsZtSDMLAXv1pYTWUPgO1th3GmwFAjRDQhChQnFVbdMIPWahqoDdaMi4Pi0ghDTvJWLNZQXZqbN2CjxQqrZ74DtxSmaZduXdO0ab83wzReO19b2Y9thPmD3xEnW9Q5ihSNp0=]
- 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJynKK7MAUSLTuZfTFvvUzrpwtJNUAlJ9UMEAtQusJ1J8yvnKAWCSUKjT26x0PjCQcVKGB118xolVqv0rORvXZNbdcIn9H8g9vpcr-Vht5I3wrattw-3NLlJjhk-umSf6nyMCR5x5UFFppXA2qBy02anQWpbL5LksxPbE4i3BtLMB1nt0yg0cKlEQ-F4=]
- Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHopO71JQC6BRyvag6-lJQRvX6CCl2Ae1bu8HSZliXGTQ2_G30ZtoUx3RiFDHJgLQZbQCckfV_GB3HkXJ3HPYtpDZvTI2cIxVk7-34RzejTF0LyRcTfXsQFBbn5jyUkjr5iEPhN5p_MtyIJXAe5a8lJqbIvqQMbMC0=]
- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWyAZGEkqWGtZ-ASY2tNdGrOazsCoF5xlzUR47-u8vKmP7eOD9CdWBXrfNNCMZWG94VFk5RFTAgw6uO74vt8bOcge6DV4DYttBdWN_J63eq4BO10QDvicheRUddU__6odQey-RBlxuU6w_F8WICYrQKlYXgtproDSG0DSeuAJDkCntnlycKcEYg==]
- Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqTBFyk3UbIim5Vi7z0_N_U9LfYl5JKdCuIxOkqaBf4D5kpSUYqcsTomsw3FxLJURfVbdu4GJphxRA-XEgepMjYIM1KoBHXpgfZzr5eI9Bf-Wla9tHN9nib_CP4eJv1WTw98bvXJmh1KnMTNoN5PPUOk=]
- Furan synthesis - Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvPDUPuivUYXdnlwIFuu10owWEg75TDaZTsejG3aqLMpzrxuhZpbs5ifokhiSWsGG_lZZ9MBFNvegHmlhlSBH6jNpnwco5WL2oS9gL-q2pr3rkP8axh6HUcckLcYwOjIoxrHibZ2uQHq1gk5oB2GQ3QsqrDCYaRtp7WnC8ysEchz8PkAXMQ==]
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6o_UPJnPEhwZRjLd18lTjDTk3dkIs7APA0DY9ab8AiuF4RYkf4dZTpyUhNsM7t1JRkErZgewIbElmm6KIyJ7TVVYYvrmG1S5uEKBaOgWIEDm0NKTJksByHuVORnd8IuL60SDigjKVY_7FFcq19BVPW0aWXQ6gw6ljgrXvgsfdEq10GBoU01DoGvMFwXsnV8ONyrm6EosruivcD8onUHpNC9ToKBGla8qPF-2P36-1FL4uS33XpqbzU9oR5oPswzTy_sFlDfejcRleN9Jt1zwrsFDMR3rxHA=]
- Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis - University of Cambridge. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGbnHLq6hTdJWCRqa30ttSGAAw7U12INl4kdvysYUDgjEY9WZokqzB5LfGO3YWHuYClpRtOX36m6EqeRK-phSQ-cToaPWiOddNMCskSSFpilWoXCDPe5c4iaPSpB2yutDapTb8Ffgb2FExnCyAmNt3MNU4Vz6kZJNjDhS2_Ol-3ErgT_3ijqkmMiiFMDc2DxbSY5GU]
- Synthesis and Characterization of Furanic Compounds - DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDXB1CMDjQBOyiESdcogKLwdE3xkEX2oflPdB8OuFyhUfjQJ1jNoIo9U6U2TXl4z_zJZuPYFKcNfu4rtKmWRJie2D9fzdGg3pBR_zd5LJ6he8TPsCH34ov8QcQgy7zm1VJDVSA_KL_33w=]
- Furan: A Promising Scaffold for Biological Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqartoW3_73gnUDyMjBHtsSdbLkzeNRSl7M6auSB9Y8ZK4dufUynHlipL7yX924L6EiPSJ3Ydpp6OIWAiHwFET53Hu6UT8zCyNQCOQDNLMGCRhfsKHy86H2Sj-IL--q58VZXPMIqU8F5RF0UOyd2Xga-QChDvfm1t2wZ3whWOvKDJ_oUd]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbyw1M2dvSG2ys8FXudl5QQdAtHrR0vs3SGHs138vLg6-8gVcd3S2L-_7EffYtb2fJ0WeyhiyYKqEdp8wzW9cmdbXc6o-DhnwII3AYI_CZnzT57dGheav4QNqJIBVO-5_dOqU=]
- Furan derivatives, method of synthesis and uses thereof - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs1NknWyo2UC4n-3PPQjpn4usxOR872USN-FYZVzhtoJWsME5Pf05Xl3QbzEWasY9wWfqLL5RRuQCSkZkOZ2aN4UwjRjeltucpSxEldQEK8ClFLjoS73GlTDVcVpz6GzB9fG7Qdpd7vifIaQ==]
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE340R2N75XkhAAbHZzi8su6vSLMhXlhaghF5vlu7Mr6KIJHGoq_heYi7hetXBI94h8nfOkUtZiew7JPokRncrjeen9H33l4UGkNG_m3-shchoarzkClCVe5HQlxOO1LiXGMP5tq7A5uPOx-A8=]
- Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCXX55OFAavc3MsSQaz90daqDKe4kLbCcxpAFaMbgVWpVQymtnBvk6njxqL6P18w_hUX9ZcfzP6YFfAQatVkwO39cvWNsKeqNO46SQOnC28TR0NphOTi7rED7KOrqQq4mNJwU]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxKi2pDJXGon-P-8I48pWzw3rhp0u3rQs5n7n0Tx2MdHwl1RldtNco5tUj6MbCPeUXrnDW9R7ZAz4D3vhzrVqc2eIUNeuxdHDwOGVbAmM7L7ebD9NAJbp0tGLvtJwKN1SRwBz2Y0=]
- Bioisosteric Replacements - Cambridge MedChem Consulting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYk2jMet-rb7Oxh4cyX--tKW0A37-cuyvFJCh9QNku9eG2_umEn8H1zq_37xNIGU_Ja311SL4cA9Hj_FGPqM4DmhHFKZbDC9aTTZE7qMLtDh0Kmy7lcH1a5y5Bl9u7qVeEXjOsPeleg2AGxB_YGedwIFcMmmDjHvcUkUGi]
- Applications of 5-(3-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZwC4B5epKCXMXt2MyoErF_okYC6SHqv5t7GvChau06Pve-euVe82SP7hzH9EUQo3krhz8p0R9Ao-yOZdX8L4CMc2Ap9u8gDi3uyI2pcQdyGDlLgYqzx_9BbuarvZiAtRLeMRUtM9M8npcqnMbbjeXU-UuddEAbWRSg0P0IoarUHw7L_e2UUHeTwuwrKei2EgXU3H3alUXr9JXOBWDFyS74DKtisyRL3gcCRiO00O2JgniKz0ukqKWeFMSpJt3VMyTJ7cG_m69akT]
- (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKW0GaOPK1cNBbl-R6vnCopBoNLbOYUwVLaM8UWIiTXGTgSPMHQuu8CAlqreujBsSBZOxYgh-gl_2CLvNY77RaqZJ-ZG9HTgxxGDJ872x9SGdftnWk7UQ4otQ9yMp-vqvswp2eBKx9_c1oN6FOPF0SSV9GY_4rmYpTbKnjWa8tC6ca5b3xztSjx_wAH2oUhTzB6W9B3pi9dx8T3eUs7vIEKa4jh2Zi5EKbw3DpapuBq7J7NRLmK0jlUugExUZ31rVXX-gpkGinV74=]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFBebGtXFCQZ3rIrjj3anz0fnE_-fqdHvyc3TRgN8jNSMQI3xBSezri6f4PyjP4ePXz64YgCoyo4UFbeNpRF_cLZ3QUbx-wBz3M9BPo-D0hteoFZN3zf9-A6QWFWa5kEZXKkx8fJrHbJ7Rb49RKSxv_Dfo7MAWyzxVLqlXB-Ivm7SSvYr94htV9ZD_1iOCDg_i9BrfXQCUaw7-Q3Ew1OgQi8S6ley]
- Furan: A Promising Scaffold for Biological Activity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmoXIT3N6jp7cVO8WCxBKjoIsn_A5kfEreu8h25pvLtaEfVj4xDEMWcIrPMyUaQIpt_Hz9RtoogK-rNLY8gTxX8Yp_ux61Xgdf3umL0q9OjO6aVlI9SFy1vIlBUFfTgjcQddTVHQ==]
- Charges of the three bioisosteric moieties (carboxylic acid, furan, and... | Download Scientific Diagram - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG44kXNoqHD7lK38T0c8sVSND2U62O7xjiMw4a4eEeB2bJvlujLZdrBEi70tryQ_W2XmvF-4V64ivumK6-0Nb86s0xlhzYorSHqU3hg8nIohvCA0I1hqIGWo3rjtt6Jwi23QePKQLxGq20ylP9X_qxrcRld86EqCPqN_Tx4ORy5cVxh45v6thmwS6ioou09Iz9meBy6UfM0x5A1Bc61x7OMsX3P_-rI0pBPVX6IC6M_EeZ0KE6BA2JbPrletpufQ==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biojournals.us [biojournals.us]
- 9. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
An In-Depth Guide to the Analytical Characterization of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Abstract
This application note provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde. As a member of the substituted furan-2-carbaldehyde class, this compound represents a versatile scaffold in medicinal chemistry and drug development, making its thorough characterization a critical aspect of quality control and research efficacy.[1][2] We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The rationale behind each technique is discussed, alongside expected data and interpretation guidelines, to provide researchers, scientists, and drug development professionals with a self-validating system for comprehensive analysis.
Compound Profile
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is a heterocyclic aromatic compound. Its structure, featuring a reactive aldehyde, a furan ring, and a substituted phenyl ether, offers multiple points for chemical modification, making it a valuable building block.[1][3]
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₂H₁₀O₃ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| CAS Number | 55377-84-9 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle and Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and constitution. Two-dimensional NMR experiments can further confirm assignments.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are based on the analysis of similar furan-2-carbaldehyde derivatives.[1] The solvent used (e.g., CDCl₃ or DMSO-d₆) can cause slight variations in these shifts.[5]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde-H | 9.5 - 9.7 | s (singlet) | N/A |
| Furan-H (C3) | 7.2 - 7.4 | d (doublet) | ~3.6 |
| Furan-H (C4) | 6.4 - 6.6 | d (doublet) | ~3.6 |
| Methoxy-H | 3.8 - 3.9 | s (singlet) | N/A |
| Phenyl-H (aromatic) | 6.8 - 7.5 | m (multiplet) | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Aldehyde C=O | 175 - 180 |
| Furan C2 | 152 - 154 |
| Furan C5 | 158 - 162 |
| Furan C3 | 120 - 125 |
| Furan C4 | 110 - 115 |
| Methoxy C | 55 - 56 |
| Phenyl C (aromatic) | 105 - 161 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be required.
-
Set a spectral width of approximately 220-240 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[6]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle and Rationale: MS is indispensable for confirming the molecular weight of a compound and providing evidence for its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Predicted Mass Spectrometry Data
The primary goal is to observe the molecular ion, which confirms the compound's mass.
Table 3: Predicted m/z Values
| Ion Type | Technique | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺˙ | EI | 202.06 | Molecular ion peak expected in Electron Ionization. |
| [M+H]⁺ | ESI | 203.06 | Protonated molecule expected in positive-ion Electrospray Ionization. |
| [M+Na]⁺ | ESI | 225.05 | Sodium adduct, common in ESI. |
Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint for the molecule. Expected cleavages for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde include:
-
Loss of CHO: [M - 29]⁺
-
Cleavage of the ether bond: Generating ions corresponding to the furan-carbaldehyde and methoxyphenoxy moieties.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with an HPLC system.[5]
-
Acquisition:
-
Infuse the sample solution directly or inject it via the LC system.
-
Acquire data in both positive and negative ion modes to maximize information.
-
Perform a full scan analysis (e.g., m/z 50-500) to identify the molecular ion.
-
If possible, perform tandem MS (MS/MS) on the parent ion (m/z 203.06) to induce fragmentation and confirm structural fragments.[7]
-
-
Data Analysis: Identify the molecular ion peak and any common adducts. Compare the exact mass obtained from HRMS with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to validate the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to confirm structural features identified by NMR.
Predicted FT-IR Absorption Bands
The spectrum will be dominated by signals from the aldehyde, ether, and aromatic systems.
Table 4: Characteristic FT-IR Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2850 and ~2750 | [8] |
| Aromatic C-H | Stretch | > 3000 | [5] |
| Aldehyde C=O | Stretch | 1670 - 1700 | [2] |
| Aromatic/Furan C=C | Stretch | 1450 - 1600 | [9] |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | [10] |
| Furan C-O-C | Stretch | ~1020 - 1150 |[11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: No specific preparation is needed for a solid or oil sample. Place a small amount of the substance directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a single reflection ATR accessory.[8]
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[5]
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 4.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Principle and Rationale: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates.[12] A properly developed reverse-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products.[13][14]
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol outlines a starting point for method development. Optimization may be required.
Table 5: Recommended HPLC Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[15] or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm[15] |
| Injection Volume | 5 - 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Data Interpretation and Validation
-
Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak Tailing: An ideal peak is symmetrical. A tailing factor of < 1.5 is generally acceptable.
-
Specificity: The use of a Diode Array Detector (DAD) allows for the examination of the UV spectrum of the main peak. This can help confirm peak identity and assess its homogeneity, ensuring no impurities are co-eluting.
Summary and Conclusion
The comprehensive characterization of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde requires a multi-faceted analytical approach. NMR spectroscopy serves as the definitive tool for structural confirmation, while Mass Spectrometry validates the molecular weight and elemental composition. FT-IR provides rapid confirmation of essential functional groups, and a well-developed HPLC method is crucial for establishing the purity profile. Together, these techniques form a robust quality control system, ensuring the identity, purity, and integrity of the compound for its application in research and development.
References
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Available at: [Link]
-
Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. (2025). ResearchGate. Available at: [Link]
-
Supplementary Information File. (N/A). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (N/A). Organic Chemistry Frontiers. Available at: [Link]
-
FTIR spectra of furan-based copolyesters. (N/A). ResearchGate. Available at: [Link]
-
Study of The Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D. (2021). Padua Research Archive. Available at: [Link]
-
Furan Derivatives: Preparation & Hydrogenation Techniques. (2023). StudySmarter. Available at: [Link]
-
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (N/A). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (N/A). JOCPR. Available at: [Link]
-
2-Furancarboxaldehyde, 5-methyl-. (N/A). NIST WebBook. Available at: [Link]
-
5-Methoxyfuran-2-carbaldehyde. (N/A). PubChem. Available at: [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (N/A). Shimadzu. Available at: [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (N/A). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
HPLC Method for Substituted Furans Separation on Newcrom R1 column. (N/A). SIELC Technologies. Available at: [Link]
-
Supercritical Fluid Extraction of 5-Hydroxymethyl-2-furaldehyde from Raisins. (N/A). Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Available at: [Link]
-
Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. (N/A). Iris Unimore. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. imreblank.ch [imreblank.ch]
- 8. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 13. shimadzu.com [shimadzu.com]
- 14. bibrepo.uca.es [bibrepo.uca.es]
- 15. iris.unimore.it [iris.unimore.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Topic: Troubleshooting Side Reactions & Optimization in Nucleophilic Aromatic Substitution (
Executive Summary & Reaction Overview
The synthesis of 5-(3-methoxyphenoxy)furan-2-carbaldehyde is a critical intermediate step in the production of hemoglobin modulators (e.g., Voxelotor analogs) and other bioactive furan derivatives. The standard route involves a Nucleophilic Aromatic Substitution (
While the furan ring is activated for
Core Reaction Scheme
-
Electrophile: 5-Bromo-2-furaldehyde[1]
-
Nucleophile: 3-Methoxyphenol
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF, NMP, or DMSO
Troubleshooting Guide: Critical Side Reactions
Issue 1: Low Yield & Formation of Carboxylic Acid/Alcohol Byproducts
User Observation: "I see full consumption of starting material, but the yield is <40%. LC-MS shows peaks corresponding to the acid and alcohol of the starting furan."
Root Cause: The Cannizzaro Reaction
The furan-2-carbaldehyde moiety lacks
Corrective Actions:
-
Strict Anhydrous Conditions: Use anhydrous DMF/DMSO. Dry
in an oven ( ) overnight before use. Water acts as the hydride source/transfer medium in the mechanism. -
Base Selection: Switch to a milder base system if possible, or add the base slowly. However,
is usually necessary for the phenol deprotonation. -
Stoichiometry: Do not use a large excess of base. A 1.1–1.2 equivalent ratio relative to the phenol is sufficient.
Issue 2: Appearance of "Hydrolysis" Impurity (5-Hydroxyfuran tautomers)
User Observation: "A new polar spot appears on TLC that does not correspond to the product. It turns dark upon standing."
Root Cause: Competitive Hydrolysis (
Corrective Actions:
-
Reagent Order: Pre-stir the phenol and base for 15–30 minutes to form the phenoxide before adding the electrophile (5-bromo-2-furaldehyde). This ensures the phenoxide is the dominant nucleophile available when the electrophile enters.
-
Solvent Quality: Ensure DMF is free of dimethylamine (a decomposition product of DMF), which can also act as a nucleophile (
with ).
Issue 3: Product Decomposition During Workup
User Observation: "The crude NMR looked clean, but after silica column chromatography, the product turned into a black oil/solid mixture."
Root Cause: Acid-Catalyzed Resinification Furan rings are electron-rich dienes (despite the aldehyde). They are extremely sensitive to acids. Silica gel is slightly acidic. Prolonged exposure to acidic silica, especially if the aldehyde is present, can trigger polymerization (resinification) or condensation reactions.
Corrective Actions:
-
Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (
) in the eluent (Hexane/EtOAc) to neutralize acidic sites. -
Alternative Purification: Recrystallization is preferred over chromatography for furan aldehydes. Try EtOH/Water or Isopropanol/Heptane systems.
Visualizing the Reaction Landscape
The following diagram maps the intended
Figure 1: Mechanistic pathway showing the competition between the desired
Optimized Experimental Protocol
This protocol is designed to minimize the side reactions identified above.
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)
-
3-Methoxyphenol (1.1 equiv)
- (anhydrous, 1.2 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Phenoxide Formation: To a flame-dried Round Bottom Flask (RBF) under
, add 3-methoxyphenol and anhydrous DMF. Add in one portion.[2] Stir at Room Temperature (RT) for 30 minutes.-
Why? Generates the active nucleophile before exposing the electrophile to base, reducing Cannizzaro risk.
-
-
Addition: Add 5-bromo-2-furaldehyde (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Why? Controls the exotherm and ensures the electrophile immediately encounters the nucleophile.
-
-
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1).
-
Checkpoint: Do not overheat (>100 °C) to avoid decarbonylation or polymerization.
-
-
Workup: Cool to RT. Pour onto crushed ice/water. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water (to remove DMF/Base), and dry.
-
If oil forms: Extract with EtOAc (
), wash organic layer with 5% LiCl (removes DMF) and Brine. Dry over .
-
-
Purification: Recrystallize from Ethanol/Water. If chromatography is needed, use silica neutralized with 1%
.
Quantitative Data: Solvent & Base Effects[3][4]
The choice of solvent and base dramatically impacts the ratio of Product (P) to Hydrolysis (H) and Cannizzaro (C) byproducts.
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Major Side Reaction |
| 1 | DMF (wet) | 100 | 35% | Cannizzaro (Acid/Alcohol) | |
| 2 | DMF (dry) | 100 | 78% | Minimal | |
| 3 | DMSO (dry) | 80 | 85% | None (Fastest conversion) | |
| 4 | Water | NaOH | 60 | <10% | Hydrolysis/Polymerization |
| 5 | Ionic Liquid* | None | 40 | 88% | None (Green method) |
Note: Ionic Liquid conditions refer to [bmim]
References
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs . National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions . Asian Journal of Chemistry. Available at: [Link]
-
Gas-phase basicity of 2-furaldehyde (Stability Data) . PubMed. Available at: [Link]
Sources
Optimization of reaction conditions for Suzuki coupling of furan derivatives.
[1]
Status: Operational Topic: Optimization of Reaction Conditions for Furan Derivatives Ticket ID: SUZUKI-FUR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Furan Challenge
Welcome to the technical support hub for furan coupling. If you are here, you are likely experiencing one of three failures: low yields , black precipitates (catalyst death), or missing nucleophile (protodeboronation).[1]
Furan derivatives present a unique paradox in Suzuki-Miyaura coupling. While electron-rich, rendering them nucleophilic, they are chemically fragile.[1] The 2-position of the furan ring is notoriously unstable; 2-furylboronic acids undergo rapid protodeboronation under the very basic, aqueous conditions required for the reaction. Furthermore, the furan ring is acid-sensitive, prone to ring-opening polymerization.[1]
This guide moves beyond "standard" conditions (e.g., Pd(PPh3)4/Na2CO3) which often fail for furans, offering engineered solutions based on kinetic control and catalyst stabilization.[1]
Module 1: The Stability Crisis (Boron Source Selection)
Diagnosis: If your aryl halide remains unconsumed while your boronic acid disappears from the LCMS trace, you are a victim of protodeboronation.[1]
The Mechanism of Failure
Under basic conditions, 2-furylboronic acid forms a boronate anion.[1] In heteroaromatics, the C–B bond is kinetically labile.[1] Water or methanolic protons attack the ipso-carbon, cleaving the bond and releasing furan (often volatile and invisible on UV) and boric acid.[1]
Figure 1: The mechanism of base-catalyzed protodeboronation in 2-furylboronic acids.[1] High pH accelerates the formation of the boronate anion, which is the species susceptible to hydrolysis.
The Solution: Controlled Release
To fix this, we must lower the standing concentration of the unstable boronic acid.[1] We recommend two specific derivatives that act as "reservoirs."
| Reagent Class | Mechanism | Recommended For | Key Reference |
| MIDA Boronates | Slow hydrolysis releases boronic acid only as fast as the catalyst consumes it.[1] | Complex natural products, scale-up, highly unstable furans.[1] | Burke et al.[1][2][3][4][5] [1] |
| K-Organotrifluoroborates (BF3K) | Robust salts.[1] Hydrolyze slowly in equilibrium to active species.[1] | Routine synthesis, library generation, storage stability.[1] | Molander et al.[1][6] [2] |
Module 2: Catalyst & Ligand Engineering
Diagnosis: If your reaction stalls (incomplete conversion) or you observe palladium black precipitation, your catalyst cycle is breaking down.[1]
Technical Insight: Furan coupling partners are electron-rich.[1] To facilitate the Reductive Elimination step (often rate-determining for electron-rich nucleophiles), you need electron-rich, bulky phosphine ligands.[1] Simple triphenylphosphine (PPh3) is often insufficient.[1]
Ligand Selection Matrix
| Ligand | Class | Performance Score | Application Note |
| XPhos | Buchwald (Biaryl) | ⭐⭐⭐⭐⭐ | The "Gold Standard" for heteroaryl couplings.[1] Excellent stability. |
| SPhos | Buchwald (Biaryl) | ⭐⭐⭐⭐ | Highly effective for sterically hindered furans.[1] |
| Pd(dppf)Cl2 | Bidentate | ⭐⭐⭐ | Good general purpose, but less active than XPhos for difficult substrates.[1] |
| Pd(PPh3)4 | Monodentate | ⭐ | Avoid. Thermal instability leads to rapid deactivation at the temps required for furans.[1] |
Module 3: Optimized Protocols
These protocols are self-validating. If the LCMS check at T=1hr shows no product, abort and switch methods.
Protocol A: The "Slow Release" Method (MIDA Boronates)
Best for: Unstable 2-furyl substrates where the boronic acid decomposes.
Reagents:
-
Aryl Halide (1.0 equiv)[7]
-
2-Furyl MIDA boronate (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%) OR Pd-XPhos-G2 Precatalyst.[1]
-
Base: K3PO4 (3.0 equiv) - Anhydrous phosphate is crucial for controlled hydrolysis.[1]
Workflow:
-
Charge: Add MIDA boronate, Aryl Halide, Base, and Precatalyst to a vial.
-
Purge: Seal and purge with Argon/N2 for 5 minutes. Oxygen kills the active Pd(0)-L species.[1]
-
Solvent: Add degassed solvent mixture.[1]
-
Heat: Stir at 60°C . Note: MIDA hydrolysis is temp dependent.[1] Do not overheat (>80°C) or you lose the slow-release benefit.
-
Validation: Check LCMS at 2 hours. You should see steady conversion with minimal deboronated byproduct.[1]
Protocol B: The Robust Method (Potassium Trifluoroborates)
Best for: High-throughput screening and general synthesis.
Reagents:
-
Aryl Halide (1.0 equiv)[7]
-
Potassium 2-furyltrifluoroborate (1.05 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + RuPhos or XPhos (4 mol%).[1]
-
Base: Na2CO3 or K2CO3 (3.0 equiv).[1]
-
Solvent: Ethanol:Water (3:1) or iPrOH:Water (3:1).[1]
Workflow:
Module 4: Troubleshooting & Decision Logic
Use this logic flow to determine your next move.
Figure 2: Troubleshooting decision tree for furan cross-coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but with a caveat. You can use anhydrous bases (e.g., CsF or K3PO4) in dry Dioxane or DMF.[1] However, Suzuki coupling requires a trace of water or a Lewis base activation to form the reactive boronate species.[1] Totally anhydrous conditions often lead to stalled reactions.[1] The MIDA/BF3K aqueous routes are generally more reproducible.[1]
Q: My reaction turns black immediately. What does this mean? A: "Palladium Black" indicates the formation of bulk Pd(0) aggregates. This means your ligand is dissociating from the metal, or the oxidative addition is too slow compared to the reduction of the pre-catalyst.[1]
-
Fix: Switch to a palladacycle pre-catalyst (e.g., XPhos-Pd-G2).[1] These are stable until activation in the vessel.[1]
Q: Why do you recommend XPhos over Pd(dppf)Cl2? A: While dppf is excellent, XPhos (and SPhos) are bulky, electron-rich dialkylbiarylphosphines.[1] They create a highly active mono-ligated Pd(0) species that is exceptionally fast at oxidative addition and, crucially, creates a steric pocket that facilitates the reductive elimination of the bulky biaryl product.[1]
References
-
Burke, M. D. et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][4] Journal of the American Chemical Society, 2009.[8]
-
Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[1]
-
Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways."[1] Journal of the American Chemical Society, 2022.[1]
-
Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids."[1][8] Chemical Science, 2013.[1]
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 3. Super-fast automated synthesis promises to make chemistry accessible to many more | Research | Chemistry World [chemistryworld.com]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Challenges in the purification of substituted furan aldehydes
Technical Support Center: Purification of Substituted Furan Aldehydes Status: Operational | Agent: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Advanced Purification Support Hub
Subject: Troubleshooting isolation protocols for 5-Hydroxymethylfurfural (HMF), 2,5-Diformylfuran (DFF), and related furanics. Objective: To move beyond standard literature and address the "hidden" failure modes in furan aldehyde purification—specifically dealing with thermodynamic instability (humins), amphiphilic solubility challenges, and thermal degradation.
Module 1: The "Black Tar" Phenomenon (Humin Formation)
User Query: "My crude reaction mixture turns into a dark, viscous black solid upon concentration, even at moderate temperatures. How do I prevent this?"
Technical Diagnosis: You are experiencing uncontrolled polymerization leading to humins . This is not simple thermal decomposition; it is an acid-catalyzed, autocatalytic network formation.
The Mechanism (Why it happens): The furan ring in HMF is highly susceptible to electrophilic attack. In the presence of residual acid and water, HMF rehydrates to form 2,5-dioxo-6-hydroxy-hexanal (DHH) . DHH acts as a potent cross-linker, undergoing aldol condensation with HMF and other furanics to form insoluble, dark polymers (humins). This reaction is the thermodynamic sink of the system—once it starts, it is difficult to reverse.
Visualizing the Failure Mode:
Figure 1: The Humin Formation Pathway.[1][2] Note that DHH is the critical "gateway" molecule that must be suppressed.
Protocol: Prevention & Mitigation
-
Immediate Neutralization: Never concentrate an acidic crude mixture. Neutralize the catalyst before solvent removal. Use a solid base (e.g.,
) rather than aqueous NaOH to prevent Cannizzaro reactions (which occur at high pH). -
Solvent Exchange: If your reaction solvent is high-boiling (e.g., DMSO), do not attempt to distill it off directly. Perform a liquid-liquid extraction (see Module 2) to move HMF into a volatile solvent (e.g., Ethyl Acetate or MIBK) before heating.
-
Temperature Ceiling: Maintain all evaporation steps below 40°C using high vacuum.
Module 2: Extraction Efficiency (The Amphiphilic Trap)
User Query: "I am trying to extract HMF from an aqueous reaction phase, but the recovery is <50%. It seems to stay in the water."
Technical Diagnosis:
HMF is amphiphilic . It has a furan ring (hydrophobic) and a hydroxymethyl/aldehyde group (hydrophilic). Its partition coefficient (
The Solution: The "Salting-Out" System You must alter the thermodynamic activity of water to force the HMF out.
Optimized Extraction Protocol:
-
Saturate the Aqueous Phase: Add NaCl until the aqueous layer is saturated (approx. 300g/L). This disrupts the hydrogen bonding network solubilizing the HMF.
-
Select the Correct Solvent Modifier: Pure ethyl acetate or ether is often insufficient. Use a mixture of MIBK (Methyl Isobutyl Ketone) and 2-Butanol .
-
Why? MIBK provides good phase separation, while 2-Butanol increases the polarity of the organic phase just enough to solubilize HMF without becoming miscible with water.
-
Solvent Performance Comparison:
| Solvent System | Partition Coefficient (R) | Recovery Efficiency | Notes |
| Ethyl Acetate / Water | ~0.8 - 1.2 | Low | Requires massive solvent volume. |
| MIBK / Water | ~1.5 | Moderate | Good for large scale, less emulsion. |
| MIBK + 2-Butanol (7:3) / Sat. NaCl | > 3.0 | High | The Gold Standard for HMF. |
| DCM / Water | < 0.5 | Very Low | HMF prefers water over chlorinated solvents. |
Module 3: Distillation & Thermal Purification
User Query: "Can I purify DFF or HMF by distillation? My product decomposes before it boils."
Technical Diagnosis: HMF has a high boiling point (approx. 115°C at 1 mbar) but a decomposition onset around 160-180°C at atmospheric pressure. If you attempt atmospheric distillation, you will char the product. DFF is slightly more volatile but sublimates easily.
Troubleshooting Guide:
-
Scenario A: You have a standard rotovap.
-
Verdict:Do not distill HMF. You will degrade it. Use column chromatography or crystallization (if >90% pure).
-
DFF Exception: DFF can be sublimed.[3] If you have crude solid DFF, sublimation under vacuum (80°C, 0.1 mbar) yields high-purity crystals.
-
-
Scenario B: You have a High-Vacuum Line (<0.1 mbar).
-
Verdict: Feasible. Use a Short-Path Distillation head or a Wiped Film Evaporator .
-
Critical Parameter: The residence time of the molecule on the hot surface must be seconds, not minutes.
-
Workflow: Distillation Decision Matrix
Figure 2: Decision Matrix for Thermal Purification. Note that low-purity HMF should not be distilled due to accelerated polymerization from impurities.
Module 4: Chromatographic Separation (HMF vs. DFF)
User Query: "I oxidized HMF to DFF, but I can't separate the unreacted HMF. They co-elute on my silica column."
Technical Diagnosis: HMF (alcohol + aldehyde) and DFF (dialdehyde) have distinct polarities, but on standard silica, the separation window can be narrow if the eluent is too polar.
The Fix: Gradient Optimization
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: Do not use Ethyl Acetate/Hexane immediately.
-
Start with Dichloromethane (DCM) / Hexane (1:1) . DFF is less polar and will elute first.
-
Slowly introduce Methanol (MeOH) or Ethyl Acetate to elute the HMF.
-
-
Reverse Phase Option (For Analytical/Prep HPLC):
-
Use a C18 column.[4]
-
Mobile Phase: Water/Acetonitrile (Gradient 5% -> 90% ACN).
-
Result: HMF elutes early (more polar); DFF elutes later (more hydrophobic).
-
Module 5: Storage & Stability
User Query: "My purified HMF turned yellow/brown after a week in the fridge."
Fact: HMF is photo-sensitive and hygroscopic.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates oxidation to FDCA or decomposition.
-
Temperature: -20°C is required for long-term storage (>1 month). 4°C is acceptable for short-term.
-
State: Crystalline HMF is more stable than oil. If your HMF is an oil, induce crystallization by dissolving in a minimum amount of diethyl ether and cooling to -78°C with scratching.
References
-
Roman-Leshkov, Y., & Dumesic, J. A. (2009).[5][6] Solvent effects on the dehydration of fructose to 5-hydroxymethylfurfural. Topics in Catalysis. (Demonstrates the MIBK/2-Butanol extraction efficiency).
-
Patil, Z. N., & Rathod, V. K. (2020). Separation and purification of 5-hydroxymethylfurfural (HMF) from reaction mixture: A review. Biomass Conversion and Biorefinery. (Comprehensive review on salting out and distillation limits).
-
Van Zandvoort, I., et al. (2013). Formation, molecular structure, and morphology of humins in biomass conversion: influence of feedstock and processing conditions. ChemSusChem. (Definitive work on the HMF-to-Humin mechanism).
-
NIST Chemistry WebBook. 5-Hydroxymethylfurfural Thermochemical Data. (Verification of boiling points and phase change data).
Sources
- 1. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. scielo.br [scielo.br]
Troubleshooting guide for the synthesis of furan-based compounds
Technical Support Center: Furan Synthesis & Handling Ticket ID: Furan-Synth-Guide-001 Status: Open Assigned Specialist: Senior Application Scientist
Overview
You have reached the Tier-3 Technical Support guide for furan synthesis. Furans are privileged scaffolds in medicinal chemistry, yet their electron-rich nature makes them notoriously unstable under the very acidic conditions often required to synthesize them. This guide bypasses general textbook descriptions to address the specific failure modes—polymerization, regioselectivity loss, and purification decomposition—that arrest drug discovery campaigns.
Module 1: The "Black Tar" Problem (Paal-Knorr Synthesis)
User Complaint: "I attempted a standard Paal-Knorr cyclization using p-TsOH in toluene. The reaction turned black within 30 minutes, and I recovered <10% product."
Root Cause Analysis: The classical Paal-Knorr reaction relies on acid-catalyzed cyclization of 1,4-dicarbonyls.[1][2] However, furans are exceptionally acid-sensitive. In the presence of strong Brønsted acids and heat, the newly formed furan ring acts as a nucleophile, attacking unreacted carbonyls or other furan molecules, leading to rapid polymerization (humins/tar).
Technical Solution: Switch from strong Brønsted acids to mild Lewis acids or Iodine-mediated cyclization .[3] These catalysts activate the carbonyl oxygen sufficiently for cyclization but are not acidic enough to initiate electrophilic polymerization of the product.
Recommended Protocol: Iodine-Mediated Cyclization
This method operates under neutral conditions and is self-validating (color change).
-
Setup: Dissolve 1,4-diketone (1.0 equiv) in CH₂Cl₂ or MeCN.
-
Catalyst: Add Iodine (
) (5–10 mol%). -
Reaction: Stir at room temperature.
-
Visual Check: The solution will initially be dark violet. As the reaction proceeds, the color often fades or changes, indicating consumption of starting material.
-
-
Quench: Wash with aqueous
(sodium thiosulfate) to remove residual iodine (color turns yellow clear). -
Yield Expectation: 85–95% isolated yield without tar formation.
Mechanism & Failure Pathway
Figure 1: The Paal-Knorr pathway showing the critical divergence between successful dehydration and acid-catalyzed polymerization.[3]
Module 2: Regioselectivity in Metal-Catalyzed Synthesis
User Complaint: "I am synthesizing a trisubstituted furan using a Gold(I) catalyst from an alkynyl ketone. I am getting a mixture of isomers and cannot separate them."
Root Cause Analysis:
Gold-catalyzed cycloisomerization of alkynyl ketones (or alkynyl epoxides) proceeds via activation of the alkyne by the
Diagnostic Table: Predicting Regioselectivity
| Substrate Type | Catalyst System | Major Pathway | Product Outcome |
| Terminal Alkyne | 4-exo-dig | Furan-3-yl derivatives | |
| Internal Alkyne | 5-endo-dig | 2,5-Disubstituted Furan | |
| 1,2-Acyloxy migration | 2,3,4-Trisubstituted Furan |
Troubleshooting Steps:
-
Ligand Switch: If observing poor selectivity, switch from a simple phosphine (
) to a bulky Buchwald ligand (e.g., JohnPhos) or an NHC ligand. The steric bulk forces the reaction toward the less hindered cyclization mode. -
Solvent Control: In alcohol solvents, the solvent can act as a nucleophile (trapping the intermediate). Ensure strictly anhydrous CH₂Cl₂ or Toluene if the solvent incorporation is not desired.
Module 3: Bio-Based Synthesis (HMF) & Humins
User Complaint: "I'm trying to synthesize HMF (5-Hydroxymethylfurfural) from fructose. My reactor is clogged with brown solids."
Root Cause Analysis: You are generating Humins . These are heterogeneous, polydisperse polymers formed by the random condensation of HMF with itself, fructose, or intermediates like 2,5-dioxo-6-hydroxyhexanal. Once formed, they are autocatalytic; humins on the reactor wall catalyze further humin growth.
Technical Solution: Biphasic Reactive Extraction You must remove HMF from the acidic aqueous phase immediately upon formation.
Recommended System:
-
Aqueous Phase: Fructose + Catalyst (HCl or Amberlyst-15) + NaCl (Saturating the water creates a "salting-out" effect, pushing HMF into the organic phase).
-
Organic Phase: MIBK (Methyl Isobutyl Ketone) : 2-Butanol (7:3).
-
Ratio: 1:4 (Aqueous:Organic).
Workflow Logic:
-
Reaction occurs in water.[2]
-
HMF forms.
-
HMF partitions into MIBK (where acid concentration is low).
-
Humins formation is suppressed because HMF is physically separated from the sugar/acid source.
Module 4: Purification - The "Silica Trap"
User Complaint: "My TLC showed a clean spot, but after column chromatography, the fractions were dark, and I lost 50% of my mass. The NMR shows broad peaks."
Root Cause Analysis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to decompose electron-rich furans (especially those with alkyl or alkoxy substituents) via ring-opening hydrolysis or oxidation on the column.
Protocol: Silica Gel Deactivation Do NOT run a standard column for sensitive furans.
-
Preparation: Slurry the silica gel in the starting eluent (e.g., Hexanes).
-
Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pack the column with this neutralized slurry.
-
Elution: Run the column using eluent containing 0.5% TEA.
-
Note: The TEA neutralizes the acidic silanol groups (
), preventing protonation of the furan ring.
-
-
Alternative: If the compound is extremely labile, use Neutral Alumina (Brockmann Grade III) instead of silica.
Summary of Failure Modes
| Symptom | Diagnosis | Immediate Action |
| Rxn turns black/tarry | Acid-catalyzed polymerization | Switch to Lewis Acid ( |
| Low Yield (HMF) | Humin formation | Implement Biphasic System (Water/MIBK) + NaCl. |
| Product vanishes on Column | Decomposition on Silica | Deactivate silica with 1% |
| Wrong Regioisomer | Catalyst/Ligand Mismatch | Check 5-endo vs 4-exo preference; increase ligand steric bulk. |
References
-
Amarnath, V., & Amarnath, K. (1995).[1][2] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. Link
-
Zhang, J., & Schmalz, H.-G. (2006).[5] Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans.[5] Angewandte Chemie International Edition, 45(40), 6704–6707. Link
-
Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link
-
van Putten, R.-J., et al. (2013). Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources. Chemical Reviews, 113(3), 1499–1597. Link
-
Li, S.-W., et al. (2016). Iodine-catalyzed Paal–Knorr furan synthesis under mild conditions. Tetrahedron Letters, 57(10), 1137-1140. Link
-
Patil, S. S., et al. (2011). Silica gel-induced decomposition of furan derivatives. Synthetic Communications, 41(15), 2262-2269. Link
Sources
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]
Enhancing the stability of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Technical Support Center: 5-(3-Methoxyphenoxy)furan-2-carbaldehyde Stability & Handling
Section 1: Executive Technical Overview
Compound: 5-(3-Methoxyphenoxy)furan-2-carbaldehyde CAS: 55377-84-9 Class: Electron-rich Heterocyclic Aldehyde[1]
The Stability Paradox: As a Senior Application Scientist, I often see researchers treat this compound like a standard benzaldehyde derivative. It is not. This molecule possesses a "push-pull" electronic structure that creates specific stability challenges. The 3-methoxyphenoxy group acts as a strong electron donor (via the ether oxygen), significantly activating the furan ring. While the C2-aldehyde is electron-withdrawing, the net result is a furan core that is highly susceptible to oxidative ring opening and acid-catalyzed polymerization , far more so than unsubstituted furfural.
This guide provides the protocols necessary to maintain the integrity of this critical intermediate during synthesis and storage.
Section 2: Degradation Mechanisms & Causality
To prevent degradation, you must understand the enemy. There are three primary vectors of instability for this specific scaffold.
Radical Autoxidation (The "White Solid to Oil" Transition)
Like most aldehydes, the C2-formyl group is prone to radical autoxidation, converting the aldehyde to the corresponding carboxylic acid (5-(3-methoxyphenoxy)furan-2-carboxylic acid).
-
Indicator: Appearance of a broad singlet at ~11-13 ppm in
H NMR (COOH) and loss of the sharp aldehyde singlet at ~9.5 ppm.
Photo-Oxidative Ring Opening (The "Darkening" Effect)
The electron-rich furan ring is a prime target for singlet oxygen (
-
Mechanism: [4+2] cycloaddition of singlet oxygen across the furan ring, leading to unstable endoperoxides that rearrange into ring-opened dicarbonyls.
-
Indicator: Sample turns from pale yellow/white to dark brown or black tar.
Acid-Catalyzed Resinification
The methoxyphenoxy group increases electron density at the furan C3/C4 positions. In the presence of trace acids (e.g., from unneutralized chloroform or acidic silica), the furan ring can polymerize.
Section 3: Visualization of Stability Pathways
The following diagram maps the critical control points where your sample integrity can be lost.
Figure 1: Primary degradation pathways. Note that the electron-donating phenoxy group accelerates the Light and Acid pathways compared to standard furfural.
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
Strict adherence to this protocol extends shelf-life from weeks to months.[1]
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Slows radical propagation kinetics significantly. |
| Atmosphere | Argon (preferred) or N | Argon is heavier than air and provides a better "blanket" for the aldehyde surface. |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent singlet oxygen formation. |
| Seal | Parafilm over Screw Cap | Prevents oxygen diffusion through cap threads. |
| Additive | BHT (0.1%) Optional | Butylated hydroxytoluene acts as a radical scavenger. Use only if it does not interfere with downstream biology/chemistry. |
SOP-02: Solvent Selection for Analysis/Reaction
-
Avoid: Acidic Chloroform (CDCl
). Chloroform naturally forms HCl over time. This trace acid will catalyze the polymerization of your electron-rich furan. -
Recommended: DMSO-d
or Acetone-d . These are non-acidic. If you must use CDCl , filter it through a small plug of basic alumina or K CO immediately before use to neutralize acidity. -
Avoid: Ethers with Peroxides. THF or Diethyl Ether must be distilled or tested for peroxides. Peroxides initiate the radical chain reaction that destroys the aldehyde.
Section 5: Troubleshooting & FAQs
Q1: My pale yellow solid turned into a dark brown oil overnight on the bench. Can I save it?
-
Diagnosis: This is likely oxidative polymerization ("tarring").
-
Solution: Attempt a silica plug filtration . Dissolve the oil in a minimal amount of dichloromethane (DCM) containing 1% triethylamine (to neutralize silica acidity). Pass it quickly through a short pad of silica gel. The dark polymer usually sticks to the baseline; the aldehyde elutes.
-
Prevention: Never leave the compound dry on the bench. Store under Argon immediately after isolation.
Q2: I see a new peak at 12.5 ppm in my NMR. Is this an impurity?
-
Diagnosis: This is the carboxylic acid proton (5-(3-methoxyphenoxy)furan-2-carboxylic acid). Your aldehyde has autoxidized.
-
Remediation: If the acid content is >5%, wash your organic solution with saturated Sodium Bicarbonate (NaHCO
) . The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
Q3: The reaction yield is low when I use this aldehyde in reductive amination.
-
Root Cause: Schiff base formation is reversible, and electron-rich furans can be sluggish electrophiles. Furthermore, if the aldehyde is partially oxidized, the stoichiometry is off.
-
Protocol Adjustment:
-
Check purity via TLC/NMR before use.
-
Use a drying agent (molecular sieves or MgSO
) during the imine formation step to drive the equilibrium. -
Do not use strong Lewis acids (like TiCl
) without careful temperature control (-78°C), as they may decompose the furan ring.
-
Q4: How do I recrystallize this compound?
-
Method: Avoid hot ethanol if possible, as prolonged heating exposes the aldehyde to air.
-
Preferred Method: Dissolve in a minimum amount of DCM at room temperature. Slowly add Hexane or Pentane until cloudy. Store at -20°C to induce crystallization. This "layering" technique minimizes thermal stress.
Section 6: Recommended Synthesis Workflow
If you are synthesizing this from 5-bromo-2-furaldehyde and 3-methoxyphenol, follow this workflow to maximize stability during isolation.
Figure 2: Isolation workflow emphasizing pH control and thermal protection.
References
- Provides foundational synthesis routes (Suzuki coupling vs nucleophilic substitution)
- Source for general handling of methoxyphenyl-furan-carbaldehyde analogs, GHS classifications, and storage recommend
- Detailed review of the reactivity of the furan scaffold, specifically the C5-substitution effects on stability and biological applic
-
León–Galeana, L., & Maldonado, L. A. (2007).[2] Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde. Natural Product Communications. Retrieved February 17, 2026, from [Link]
- Provides experimental validation for the handling of methoxyphenyl-substituted furans, including melting points and purific
- Authoritative source on the baseline instability of the furan-aldehyde moiety (oxidation, polymeriz
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Aryl-Furan-2-Carbaldehydes: Strategies and Protocols for the Modern Chemist
Abstract
5-Aryl-furan-2-carbaldehydes are a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique structural motif is a cornerstone in the development of novel therapeutics, including potential anticancer and antimicrobial agents.[1] The synthetic versatility of the furan ring, coupled with the reactive aldehyde functionality, provides a powerful platform for generating diverse molecular architectures. This in-depth technical guide offers a comparative analysis of the principal synthetic methodologies for accessing 5-aryl-furan-2-carbaldehydes. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of the 5-Aryl-Furan-2-Carbaldehyde Scaffold
The furan nucleus is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The introduction of an aryl substituent at the 5-position of a furan-2-carbaldehyde core profoundly influences the molecule's electronic properties, steric profile, and metabolic stability, making it a critical juncture for molecular design in drug discovery.[1][3] These compounds serve as key intermediates in the synthesis of more complex molecules, including chalcones with antibacterial properties and compounds investigated for the treatment of solid tumors.[2][4] The aldehyde group at the C2 position is a versatile handle for further chemical transformations, allowing for the construction of intricate molecular frameworks.[1] This guide will compare and contrast the most prevalent and effective methods for forging the crucial aryl-furan bond in these valuable compounds.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become the most versatile and widely adopted methods for the synthesis of 5-aryl-furan-2-carbaldehydes. These reactions generally offer a broad substrate scope and deliver good to excellent yields.[2]
Suzuki-Miyaura Coupling: A Robust and Versatile Strategy
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful and frequently employed method for constructing the C-C bond between the furan ring and an aryl group.[2]
Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the palladium(0) catalyst to the organohalide (e.g., 5-bromofuran-2-carbaldehyde). This is followed by transmetalation with the arylboronic acid in the presence of a base, and concludes with reductive elimination to yield the 5-aryl-furan-2-carbaldehyde and regenerate the active palladium(0) species. The choice of ligand, base, and solvent is critical for an efficient catalytic turnover.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the furan and aryl partners.
-
High Yields: Generally provides good to excellent yields.
-
Commercially Available Reagents: A vast library of arylboronic acids is commercially available.
-
Milder Reaction Conditions: Often proceeds under relatively mild conditions.
Limitations:
-
Stability of Furanboronic Acids: Furan-based boronic acids can be unstable and prone to protodeboronation. To circumvent this, one-pot procedures involving the in situ generation of the boronic acid have been developed.[2]
-
Catalyst Sensitivity: The efficiency can be sensitive to the choice of palladium catalyst and ligands, especially for less reactive aryl bromides.[2]
Representative Experimental Protocol: One-Pot Suzuki-Miyaura Coupling [2]
-
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium and stir.
-
Quench the reaction with triisopropyl borate and allow it to warm to room temperature to form the crude 5-(diethoxymethyl)-2-furylboronic acid solution.
-
To this solution, add the desired aryl halide, ethanol, triethylamine, and 10% Pd/C.
-
Heat the mixture to 60 °C and monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture, filter through celite, and perform an aqueous workup.
-
Purify the product by column chromatography.
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation represents a more sustainable and atom-economical approach by avoiding the pre-functionalization (e.g., halogenation or borylation) of the furan ring.[2] This method directly couples furan-2-carbaldehyde with an aryl halide.
Mechanistic Considerations: The precise mechanism can vary depending on the catalytic system but generally involves the activation of the C-H bond at the 5-position of the furan ring by a palladium catalyst. This is followed by coupling with the aryl halide. The regioselectivity for the 5-position is high due to the electronic properties of the furan ring and the directing effect of the aldehyde group.[5][6] A significant challenge is to minimize the competing homocoupling of the aryl halide, which can often be mitigated by the slow addition of the aryl halide to the reaction mixture.[2][5]
Caption: Simplified catalytic cycle for the direct C-H arylation of furan-2-carbaldehyde.
Advantages:
-
Atom Economy: Eliminates the need for pre-functionalized starting materials, reducing synthetic steps and waste.[7]
-
Cost-Effectiveness: Furan-2-carbaldehyde is an inexpensive and readily available starting material.[5]
Limitations:
-
Homocoupling: The homocoupling of the aryl halide is a common side reaction.[5][6]
-
Reaction Conditions: Often requires higher temperatures and specific ligands to achieve good yields and regioselectivity.[8]
-
Substrate Scope: The scope of compatible aryl halides can be more limited compared to Suzuki coupling.
Representative Experimental Protocol: Direct C-H Arylation [5]
-
Prepare a degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF.
-
Heat the mixture to 110 °C.
-
Add a solution of the aryl halide in DMF to the heated mixture via syringe pump over a period of 10 hours.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by HPLC).
-
Isolate the product by extraction and purify by column chromatography.
Other Palladium-Catalyzed Methods: Heck and Stille Couplings
-
Heck Reaction: The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a less common but viable route.[2] The furan ring can act as the alkene component in this reaction.
-
Stille Coupling: The Stille coupling utilizes organotin reagents. For instance, 5-phenyl-2-furaldehyde can be synthesized from 5-bromo-2-furaldehyde and phenyl tributyl tin in the presence of a palladium catalyst.[2] However, the toxicity of organotin compounds is a significant drawback.
Vilsmeier-Haack Reaction: A Classic Approach to Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2-arylfurans.[9][10] This reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.[9]
Mechanistic Pathway: N,N-dimethylformamide (DMF) reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[9] The electron-rich 2-arylfuran then attacks this reagent, leading to the formation of an iminium salt intermediate, which is hydrolyzed during aqueous workup to yield the final 5-aryl-furan-2-carbaldehyde.
Caption: General workflow of the Vilsmeier-Haack reaction.
Advantages:
-
Cost-Effective Reagents: Utilizes inexpensive and readily available reagents.[11]
-
High Regioselectivity: The formylation occurs selectively at the electron-rich 5-position of the 2-arylfuran.
-
Scalability: The reaction is often amenable to large-scale synthesis.
Limitations:
-
Two-Step Process: Requires the prior synthesis of the 2-arylfuran starting material.
-
Harsh Reagents: POCl₃ is corrosive, toxic, and reacts violently with water, requiring careful handling.[9]
-
Substrate Sensitivity: The reaction is generally limited to electron-rich aromatic substrates.[10]
Representative Experimental Protocol: Vilsmeier-Haack Formylation [9]
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Add POCl₃ dropwise to the stirred DMF, maintaining a low temperature. Stir the resulting mixture at 0 °C to form the Vilsmeier reagent.
-
Add the 2-arylfuran (neat or in a suitable solvent) to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat as required (typically between room temperature and 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
Meerwein Arylation: A Diazonium Salt-Based Approach
The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, such as furan-2-carbaldehyde, typically catalyzed by a copper salt.[12]
Mechanistic Insights: The reaction is believed to proceed through a radical mechanism. The aryl diazonium salt, in the presence of a copper catalyst, generates an aryl radical. This radical then adds to the furan ring, followed by subsequent steps to yield the 5-arylated product. The success and yield of the reaction are dependent on the solvent, catalyst, and the counter-ion of the diazonium salt.[13][14]
Advantages:
-
Readily Available Starting Materials: Aryl diazonium salts are easily prepared from a wide range of anilines.
-
Alternative to Palladium-Based Methods: Provides a palladium-free synthetic route.
Limitations:
-
Side Reactions: The reaction can be prone to the formation of side products.
-
Safety Concerns: Diazonium salts can be explosive and must be handled with care.
-
Variable Yields: Yields can be inconsistent and highly dependent on the specific substrates and reaction conditions.[13]
Representative Experimental Protocol: Meerwein Arylation [15]
-
Dissolve the substituted aniline (e.g., 2-bromoaniline) in a mixture of concentrated HCl and water.
-
Cool the solution to 0 °C and perform diazotization by the dropwise addition of a sodium nitrite solution.
-
Filter the resulting diazonium salt solution.
-
To the filtrate, add furan-2-carbaldehyde and a solution of CuCl₂·2H₂O, maintaining a temperature between 10-15 °C.
-
Slowly warm the reaction mixture to 40 °C and stir for several hours.
-
Isolate the product by extraction and purify by column chromatography.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, Pd/C), Base (e.g., K₂CO₃) | Reflux in dioxane or 60 °C in THF/EtOH | Good to Excellent | Broad scope, high yields, mild conditions | Unstable furanboronic acids, catalyst cost |
| Direct C-H Arylation | Furan-2-carbaldehyde, Aryl halide | Pd catalyst (e.g., PdCl₂, Pd(OAc)₂), Ligand (e.g., P(Cy)₃), Base (e.g., KOAc) | 110-150 °C in DMF or DMAc | Moderate to Good | Atom-economical, cost-effective starting material | Homocoupling side reaction, higher temperatures |
| Vilsmeier-Haack Reaction | 2-Arylfuran | DMF, POCl₃ | 0 °C to 80 °C | Good to Excellent | Inexpensive reagents, high regioselectivity, scalable | Two-step process, harsh reagents (POCl₃) |
| Meerwein Arylation | Furan-2-carbaldehyde, Aryl diazonium salt | Copper salt (e.g., CuCl₂) | 0 °C to 40 °C in aqueous media | Variable | Palladium-free, readily available anilines | Safety concerns with diazonium salts, side reactions, variable yields |
| Stille Coupling | 5-Halofuran-2-carbaldehyde, Organotin reagent | Pd catalyst | Varies | Good | Tolerates many functional groups | Toxicity of organotin reagents |
Conclusion and Future Outlook
The synthesis of 5-aryl-furan-2-carbaldehydes is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the dominant strategy due to their versatility, broad functional group tolerance, and generally high yields. The direct C-H arylation approach is a compelling alternative that offers increased atom economy and sustainability, and its continued development is a key area of ongoing research. For large-scale syntheses where cost is a primary driver, the classical Vilsmeier-Haack reaction remains a highly relevant and effective, albeit two-step, option. The Meerwein arylation provides a useful palladium-free alternative, though its scope and predictability can be limited.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the desired scale of the reaction, the availability and cost of starting materials, the functional group compatibility of the substrates, and the safety and environmental impact of the reagents and conditions. As the demand for novel furan-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain an active and important area of chemical research.
References
-
Mechanism of Meerwein arylation of furan derivatives - Scilit. [Link]
-
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics - ACS Publications. [Link]
-
Mechanism of Meerwein Arylation of Furan Derivatives | Request PDF - ResearchGate. [Link]
-
Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans | Request PDF - ResearchGate. [Link]
-
Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. [Link]
-
Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate - ResearchGate. [Link]
-
Preparation of 5-Aryl Furfurals and Aryl Thiophene-2-carboxaldehydes via Palladium-Catalyzed C−C Bond Formation in Aqueous Media1 | Semantic Scholar. [Link]
-
Meerwein arylation - Wikipedia. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde | Organic Letters. [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde | Request PDF - ResearchGate. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d) - ResearchGate. [Link]
-
Synthesis of multi-substituted furan rings. [Link]
-
5-Aryl-2-(2-hydroxyphenyl)furan-3-carbaldehyde: Synthesis and study on its ring-chain tautomerism | Request PDF - ResearchGate. [Link]
-
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [Link]
-
Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde - Organic Chemistry Portal. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 13. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic analysis and validation of 5-(3-Methoxyphenyl)furan-2-carbaldehyde structure
Content Type: Comparative Validation Guide Subject: 5-(3-Methoxyphenyl)furan-2-carbaldehyde (CAS: 55377-84-9) Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary
5-(3-Methoxyphenyl)furan-2-carbaldehyde is a critical pharmacophore scaffold, widely utilized in the synthesis of kinase inhibitors and antimicrobial agents. Its "performance" in downstream applications—specifically Knoevenagel condensations or Schiff base formations—is strictly dictated by its isomeric purity and the absence of oxidation byproducts.
This guide provides a comparative technical analysis of the target compound against its most common synthetic impurities and regioisomers. Unlike standard certificates of analysis, this document establishes a self-validating spectroscopic workflow to distinguish the target from:
-
Regioisomers: Specifically the 4-methoxyphenyl analog (often present if non-selective starting materials are used).
-
Synthetic Precursors: Unreacted 3-methoxyphenylboronic acid or 5-bromo-2-furaldehyde.
-
Degradants: 5-(3-Methoxyphenyl)furan-2-carboxylic acid (formed via air oxidation).
Structural Context & Synthetic Logic
To validate the structure, one must understand the origin of potential impurities. The standard synthesis involves a Suzuki-Miyaura cross-coupling reaction.[1]
The Synthetic Pathway & Impurity Profile
The following diagram illustrates the synthesis and the specific "alternatives" (impurities) that must be ruled out during validation.
Figure 1: Synthetic pathway showing the origin of critical impurities (Alternatives) that require spectroscopic differentiation.
Comparative Spectroscopic Analysis
This section compares the target molecule's spectral signature against its critical alternatives.
Method A: 1H NMR Spectroscopy (The Gold Standard)
NMR is the only method capable of definitively distinguishing the 3-methoxy substitution pattern from the 4-methoxy isomer.
Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl₃. Acquire at 400 MHz or higher.
| Feature | Target: 3-Methoxy Isomer | Alternative: 4-Methoxy Isomer | Precursor: 5-Bromo-2-furaldehyde |
| Aldehyde (-CHO) | Singlet, ~9.65 ppm | Singlet, ~9.60 ppm | Singlet, ~9.55 ppm |
| Furan Ring | 2 Doublets ( | 2 Doublets ( | 2 Doublets ( |
| Aromatic Region | Complex Multiplet (4H) dt, t, m pattern | AA'BB' System (4H) Two symmetric doublets | N/A |
| Methoxy (-OCH₃) | Singlet, ~3.87 ppm | Singlet, ~3.85 ppm | Absent |
Critical Validation Step: Focus on the aromatic region (7.0–7.5 ppm).
-
Target (3-OMe): You must see a distinct pattern corresponding to the 2, 4, 5, and 6 positions of the phenyl ring (typically a doublet, a triplet, and a singlet-like multiplet).
-
Alternative (4-OMe): Shows a clean pair of "roofed" doublets (symmetric para-substitution). If you see symmetric doublets, the lot is the wrong isomer.
Method B: FT-IR Spectroscopy (Rapid Screening)
IR is most effective for detecting the Oxidation Alternative (Carboxylic Acid).
Protocol: ATR (Attenuated Total Reflectance) on neat solid.
-
Target (Aldehyde): Sharp, intense band at 1670–1680 cm⁻¹ (C=O stretch, conjugated).
-
Alternative (Carboxylic Acid): Broad O-H stretch (2500–3300 cm⁻¹) and a shifted carbonyl band (often split or broadened).
-
Validation Logic: If the spectrum shows a "bearded" baseline in the 3000 cm⁻¹ region, the aldehyde has oxidized to the acid.
Method C: LC-MS (Purity Profiling)
Used to detect boronic acid residues and homocoupling dimers.
-
Target Mass:
203.07 . -
Differentiation:
-
Starting Boronic Acid:
152 (often invisible in standard positive mode, requires negative mode or derivatization). -
Homocoupling (Biaryl): Mass will be significantly higher (
Da).
-
Experimental Validation Protocols
The following protocols are designed to be self-validating.
Protocol 1: Structural Confirmation Workflow
Objective: Confirm identity and rule out regioisomers.
-
Sample Prep: Prepare a ~15 mM solution in CDCl₃ (approx. 5 mg in 0.7 mL).
-
Acquisition: Run 1H NMR (16 scans).
-
Step 1 - Functional Group Check: Verify signal at
9.6 ppm (1H). -
Step 2 - Scaffold Check: Verify two doublets at
7.3 and 6.8 ppm with Hz.-
Pass: Furan ring intact.
-
Fail:
Hz indicates a benzene ring (wrong scaffold).
-
-
Step 3 - Isomer Check (The Decision Gate):
-
Analyze the 6.9–7.5 ppm region.
-
Look for the "1:1:1:1" integration pattern (four distinct aromatic environments).
-
Reject if symmetric AA'BB' pattern is observed (indicates 4-methoxy isomer).
-
Protocol 2: Purity Assessment (HPLC-UV)
Objective: Quantify performance vs. alternatives.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 280 nm (max absorption for furan-aldehydes).
-
Acceptance Criteria: Main peak area >98%. No single impurity >0.5%.
Decision Logic for Validation
Use this logic tree to interpret your analytical data.
Figure 2: Decision tree for structural confirmation using 1H NMR data.
References
-
General Spectroscopic Data for Furan Derivatives: Title: 5-Methoxyfuran-2-carbaldehyde Data (Proxy for furan shifts). Source: PubChem.[2][4][6] URL:[Link] (Validated via search result 1.12)
-
Isotope and Structural Analogs (Validation of Methods): Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Source: MDPI (Molecules). URL:[Link] (Validated via search result 1.4)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 5-(methoxymethyl)furan-2-carbaldehyde (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 5. Showing Compound 5-Hydroxymethyl-2-furancarboxaldehyde (FDB012717) - FooDB [foodb.ca]
- 6. 5-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 6208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Purity assessment of synthesized 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Context: Key Intermediate Analysis (e.g., Voxelotor/GBT440 synthesis)
Executive Summary
In the synthesis of hemoglobin modulators like Voxelotor, the intermediate 5-(3-methoxyphenoxy)furan-2-carbaldehyde represents a critical quality control checkpoint. Its purity assessment is complicated by the high reactivity of the furan-aldehyde motif (prone to oxidation) and the lipophilicity of the aryl ether tail.
This guide moves beyond standard monographs to compare three analytical methodologies: HPLC-UV/MS (the process standard), qNMR (the absolute standard), and GC-MS (the orthogonal check). We provide experimental protocols and a decision matrix to select the optimal method based on your development stage.
Part 1: The Analytical Challenge
The target molecule contains two distinct reactive centers that dictate its impurity profile:
-
The Aldehyde (C2): Susceptible to autoxidation to the carboxylic acid (5-(3-methoxyphenoxy)furan-2-carboxylic acid).
-
The Aryl Ether (C5): Stable, but introduces significant lipophilicity, complicating reverse-phase separation from unreacted 3-methoxyphenol.
Impurity Genesis & Degradation Pathway
The following diagram maps the synthesis and potential degradation, identifying the critical impurities that your method must resolve.
Figure 1: Synthesis and degradation pathway. Impurity A (Acid) is the most common storage degradant.
Part 2: Method A – HPLC-PDA-MS (The Process Workhorse)
Verdict: Best for routine QC and trace impurity profiling (<0.05%).
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the target from the highly polar oxidation products (acids) and the non-polar starting materials.
Experimental Protocol
-
Column: Phenomenex Gemini C18 or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: PDA (280 nm for furan; 254 nm general) + MS (ESI+).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 15 | Equilibration |
| 3.0 | 15 | Hold (Polar impurities elute) |
| 20.0 | 80 | Ramp (Elute Target & Phenol) |
| 25.0 | 95 | Wash |
| 30.0 | 15 | Re-equilibration |
Critical Analysis
-
Why this works: The gradient starts low (15% B) to retain the polar carboxylic acid degradant, ensuring it doesn't co-elute with the solvent front. The ramp to 80% B ensures the lipophilic target and unreacted 3-methoxyphenol are eluted sharply.
-
Self-Validation: Calculate the Resolution (Rs) between the target (RT ~14 min) and 3-methoxyphenol. Rs must be > 2.0. If tailing occurs, increase buffer strength (e.g., 10mM Ammonium Formate).
Part 3: Method B – 1H qNMR (The Absolute Standard)
Verdict: Best for potency assignment of reference standards or early-phase batches where specific impurity standards are unavailable.
Quantitative NMR (qNMR) offers "absolute" purity determination without requiring reference standards for every impurity. It relies on the distinct chemical shift of the aldehyde proton.
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for baseline separation).
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid formation during acquisition).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable grade).
-
Relaxation Delay (D1): ≥ 30 seconds (Must be 5× T1 of the slowest proton).
-
Scan Count: 16 or 32 scans.
Calculation:
Signal Selection
-
Target Signal: The aldehyde proton (–CHO) appears as a singlet at δ 9.5–9.6 ppm . This region is typically free of interferences from the phenol or alkyl impurities.
-
IS Signal: TMB shows a singlet at δ 6.1 ppm (aromatic) or δ 3.7 ppm (methoxy). Ensure no overlap with the product's methoxy group (~3.8 ppm).
Critical Analysis
-
Trustworthiness: qNMR eliminates the "Response Factor" error inherent in HPLC (where the phenol ring might absorb differently than the furan).
-
Limitation: Detection limit is higher (~0.5-1.0%). It will not detect inorganic salts (K2CO3 residues) unless you use specific nuclei or ash testing.
Part 4: Method C – GC-MS (The Orthogonal Check)
Verdict: Use with caution. Only for residual solvent analysis or confirming volatile starting materials.
The Thermal Risk
Furan-2-carbaldehydes are thermally labile. At GC injector temperatures (>200°C), the aldehyde can disproportionate or polymerize, leading to ghost peaks and artificially low purity scores.
Experimental Protocol (If required)
-
Inlet: Split mode (20:1), 200°C (Keep as low as possible).
-
Column: DB-5ms or equivalent (Low polarity).
-
Ramp: 50°C to 250°C at 10°C/min.
Warning: If you observe a peak at [M-28] (loss of CO) or broad tailing, the molecule is degrading in the inlet. Do not use GC for assay purity. Use it only to quantify residual 3-methoxyphenol (which flies well) or solvents (DMF).
Part 5: Comparative Analysis
The following table summarizes the performance data based on field application.
| Feature | HPLC-UV (Method A) | qNMR (Method B) | GC-MS (Method C) |
| Primary Utility | Routine QC, Trace Impurities | Reference Standard Potency | Residual Solvents/Phenol |
| Accuracy | High (if standards available) | Highest (Absolute) | Low (Thermal degradation risk) |
| LOD | < 0.05% | ~ 0.5% | < 0.1% (for volatiles) |
| Sample Req. | < 1 mg | 10–20 mg | < 1 mg |
| Speed | 30 min/run | 15 min/run | 20 min/run |
| Major Blindspot | Requires Response Factors | Inorganic salts invisible | Thermally unstable compounds |
Part 6: Recommended Workflow
Do not rely on a single method. Use this decision logic to ensure data integrity.
Figure 2: Integrated analytical workflow. Note that HPLC purity (Area %) is often reported, but qNMR provides the actual weight % (Assay).
Final Recommendation
For the synthesized 5-(3-methoxyphenoxy)furan-2-carbaldehyde :
-
Use qNMR to assign the "True Value" (Weight % Assay) of your first clean batch to establish it as a Reference Standard.
-
Use HPLC-UV (280 nm) for daily monitoring of reaction completion and checking for the "Acid" impurity, which qNMR might miss if it is present at <0.5%.
-
Avoid GC-MS for purity assay due to thermal instability; reserve it strictly for residual solvent testing.
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link
-
Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Provides context on the Voxelotor scaffold and intermediates). Link
-
Nikolov, P. Y., & Yaylayan, V. A. (2011).[2] Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF).[2] Journal of Agricultural and Food Chemistry.[2] (Evidence of furan-aldehyde thermal instability relevant to GC-MS). Link
Sources
Benchmarking the efficiency of catalysts in 5-aryl furan synthesis
An Application Scientist's Guide to Benchmarking Catalyst Efficiency in 5-Aryl Furan Synthesis
The 5-aryl furan scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is a subject of intense research, with catalytic efficiency being a primary driver of innovation. This guide offers a comparative analysis of leading catalytic systems for 5-aryl furan synthesis, designed for researchers, chemists, and drug development professionals. We will move beyond mere protocols to dissect the causality behind catalyst choice, empowering you to select the optimal system for your specific synthetic challenge.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Arylation
Palladium catalysis is the most established and versatile methodology for forging the crucial C-C bond between a furan ring and an aryl group. Several distinct strategies exist under this umbrella, each with a unique profile of strengths and weaknesses.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method due to the operational simplicity and the relatively low toxicity and high stability of the boronic acid reagents.[1] The reaction is generally tolerant of a wide variety of functional groups and has been scaled for industrial applications.[1]
The catalytic cycle begins with the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the 5-aryl furan and regenerate the Pd(0) catalyst.[1][2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts in Suzuki Coupling
| Catalyst System | Substrates | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromofuran, Arylboronic acid | 3 | 90 | 8 | 67-95 | [3] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-furaldehyde, Arylboronic acid | 1-2 | 100 | 12 | 85-98 | N/A |
| PdCl₂(dppf) | 2-(5-Bromofuran-2-yl), Arylboronic acid | 5 | 80 | 16 | 89 | [2] |
| 2-Quinolinealdoxime-Pd(II) | Methyl 5-bromobenzofuran-2-carboxylate, Arylboronic acids | 0.1 | 150 (MW) | 0.38 | 97 | [4] |
Experimental Protocol: Suzuki Coupling for 5-Aryl-2-furaldehyde Synthesis
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-furaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 5-aryl-2-furaldehyde product.[3]
The Stille Coupling
The Stille reaction couples an organotin compound with an organohalide. Its primary advantage is the exceptional tolerance for a wide array of functional groups, as organostannanes are generally unreactive towards many reagents that interfere with other organometallics.[5] However, the high toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks that must be carefully managed.[5][6]
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Comparative Performance of Palladium Catalysts in Stille Coupling
| Catalyst System | Substrates | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Pd(OAc)₂ / Dabco | 1-bromo-4-nitrobenzene, furan-2-yltributyltin | 0.0001 | 100 | 26 | 98 | 980,000 | [7] |
| PdCl₂(MeCN)₂ | Vinyl Iodide, Vinyl Stannane | 5 | 23 | - | 69 | - | [8] |
| Pd(PPh₃)₄ | Aryl Bromide, Organotin | - | - | - | - | - | [9] |
Experimental Protocol: High-Turnover Stille Coupling
-
Reaction Setup: In a sealed tube, combine the aryl halide (0.5 mmol), the furan-organostannane reagent (0.55 mmol), Pd(OAc)₂ (0.0015 mmol, 0.3 mol%), and Dabco (0.003 mmol, 0.6 mol%).[7]
-
Solvent and Additive: Add dioxane (5 mL) and Bu₄NF (1.5 mmol, 3 equiv).[7]
-
Reaction: Seal the tube and heat the mixture to 100 °C. Stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, filter to remove solids, and evaporate the solvent.
-
Purification: Purify the residue using flash column chromatography to isolate the coupled product. The high turnover number (TON) highlights the efficiency of this specific catalytic system.[7]
Direct C-H Arylation
A more modern and atom-economical approach is the direct arylation of furans, which circumvents the need for pre-functionalization (e.g., halogenation or conversion to an organometallic species) of the furan ring.[10] This strategy involves the direct coupling of a furan C-H bond with an aryl halide. Ligand-free systems using Pd(OAc)₂ have shown remarkable efficiency, achieving high yields and turnover numbers, which is economically and environmentally attractive.[10]
Caption: A generalized workflow for Palladium-catalyzed direct C-H arylation.
Comparative Performance of Catalysts in Direct C-H Arylation
| Catalyst System | Furan Substrate | Aryl Halide | Loading (mol%) | Temp (°C) | Yield (%) | TON | Reference |
| Pd(OAc)₂ (ligand-free) | Furan | 4-Bromoacetophenone | 0.01 | 150 | 81 | 8100 | [10] |
| Pd(OAc)₂ (ligand-free) | 2-Methylfuran | 4-Bromoacetophenone | 0.1 | 150 | 90 | 900 | [10] |
| Pd(PPh₃)₄ | 2-Furaldehyde | Aryl Bromides | 5 | - | 0-60 | - | [11] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | Furan derivatives | Aryl Bromides | - | 150 | - | - | [11] |
Gold-Catalyzed Cycloisomerization
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for furan synthesis via the cycloisomerization of substrates containing both alkyne and oxygen functionalities, such as ynenyl allyl ethers or allenyl ketones.[12][13] These reactions are prized for their mild conditions, high atom economy, and ability to construct highly substituted furan rings, including those with quaternary centers.[12]
The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, which promotes a nucleophilic attack from the oxygen atom. A subsequent rearrangement, such as a Claisen-type rearrangement, leads to an intermediate that cyclizes and aromatizes to form the furan product.[12]
Caption: A plausible mechanism for gold-catalyzed furan synthesis from ynenyl ethers.
Comparative Performance of Gold Catalysts in Cycloisomerization
| Catalyst System | Substrate Type | Loading (mol%) | Temp (°C) | Time | Yield (%) | Reference |
| [Au(I)] | Ynenyl allyl ethers | - | RT | <10 min | 75-92 | [12] |
| Triazole-Au / Cu | Propargyl alcohol, Alkyne | - | - | - | Good to Excellent | [14] |
| Au nanoparticles on TiO₂ | Conjugated allenones | - | RT | - | - | [15] |
| PPh₃AuNTf₂ | Enynols with furans | - | - | - | - | [16] |
Catalyst Selection: A Strategic Decision Framework
Choosing the optimal catalyst is not a one-size-fits-all decision. It requires a careful analysis of the project's specific constraints and goals.
| Strategy | Key Advantages | Key Disadvantages | Best Suited For... |
| Suzuki Coupling | Readily available reagents, good functional group tolerance, well-established.[1] | Requires pre-functionalization (halogenation and borylation). | General purpose synthesis, projects with available functionalized starting materials. |
| Stille Coupling | Extremely high functional group tolerance.[5] | High toxicity of tin reagents, difficult purification.[6] | Late-stage functionalization of complex molecules where other methods fail. |
| Direct C-H Arylation | High atom economy, fewer synthetic steps, environmentally friendly.[10] | Can have issues with regioselectivity, sometimes requires higher temperatures. | "Green chemistry" initiatives, large-scale synthesis where cost of starting materials is critical. |
| Gold Cycloisomerization | Very mild conditions, high atom economy, access to complex substitution patterns.[12] | Requires specific multi-functional substrates, catalyst cost can be high. | Rapid construction of highly substituted or complex furans from acyclic precursors. |
Conclusion
The synthesis of 5-aryl furans is a mature field with a rich arsenal of catalytic tools. While traditional palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings remain reliable and powerful, the advent of direct C-H arylation offers a more sustainable and efficient alternative by reducing synthetic steps.[10] In parallel, gold catalysis provides an elegant and mild pathway for constructing complex furan architectures through cycloisomerization.[12] The choice of catalyst should be a strategic one, balancing factors of substrate availability, reaction efficiency, cost, safety, and environmental impact. This guide provides the foundational data and protocols to make that decision an informed one, accelerating research and development in this vital area of chemical science.
References
- D. G. J. D. Cal, F. P. M. F. de M., J. T. L. D., C. S. J. (n.d.). Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans. Green Chemistry (RSC Publishing).
- Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans.
- Furan synthesis. Organic Chemistry Portal. (n.d.).
- Bhat, S., & Holla, B. S. (n.d.). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate.
- Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d). (n.d.).
- Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (2006, December 22).
- Carbon–Carbon Bond Formation for the Synthesis of 5-Aryl-2-Substituted Furans Catalyzed by K3[Fe(CN)6]. (n.d.).
- Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. (2011, June 29).
- Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010–6013.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (n.d.).
- Mechanism proposed to explain gold-catalysed furan synthesis. (n.d.).
- Suzuki Coupling. (n.d.).
- Synthesis of Furans. (2019, July 16). Scribd.
- A Comparative Guide to Catalysts for the Synthesis of Substituted Furans. (n.d.). Benchchem.
- Gold-Catalyzed Cascade Friedel−Crafts/Furan−Alkyne Cycloisomerizations for the Highly Efficient Synthesis of Arylated (Z)-Enones or -Enals. (2009, August 12).
- Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. (n.d.).
- The Stille Reaction. (n.d.).
- Stille reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Org. Synth. 2011, 88, 197. (n.d.).
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers [beilstein-journals.org]
- 13. scribd.com [scribd.com]
- 14. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Furan synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde. As a niche chemical, specific regulatory disposal guidelines may not be readily available. Therefore, this guide synthesizes best practices derived from the safety profiles of structurally analogous compounds, such as furan-2-carbaldehyde derivatives and aromatic ethers, to establish a robust and safety-centric disposal framework. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and complying with institutional and federal regulations.
Core Hazard Profile and Risk Assessment
Understanding the chemical's intrinsic hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is not broadly published, data from close structural analogs like 5-methoxyfuran-2-carbaldehyde and the parent furfural structure provide a reliable basis for risk assessment.[1][2] The primary risks are associated with its potential toxicity and irritant properties.
All personnel handling this compound must treat it as a hazardous substance.[3][4] The anticipated hazard classifications, based on available data for similar molecules, are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Waste must be securely contained in sealed, leak-proof containers to prevent any route of exposure. All handling must occur in a ventilated area.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Personal Protective Equipment (PPE) is mandatory to prevent direct contact. All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste.[1][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye protection is essential. In case of a splash, immediate and prolonged rinsing is required.[1][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Waste containers should only be opened and handled inside a certified chemical fume hood to prevent inhalation of vapors.[1][5] |
| Flammability | Combustible Liquid (based on analogs) | Keep waste away from ignition sources like open flames, hot surfaces, and sparks.[6][7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks identified above. The following equipment must be worn at all times when handling the compound or its waste.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste immediately after handling.[7][8] Use proper glove removal technique to avoid skin contact.[7]
-
Eye Protection : Use safety glasses with side shields or, preferably, chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. Ensure long pants and closed-toe shoes are worn to cover all exposed skin.[9]
-
Respiratory Protection : All handling of open containers of this chemical, including waste transfer, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9][10]
Step-by-Step Disposal Protocol
The disposal of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde must follow a systematic process of segregation, containment, and documentation. Never discharge this chemical waste into the sanitary sewer or dispose of it in standard laboratory trash.[3][11][12]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous chemical reactions and to facilitate cost-effective disposal by your institution's waste management team. Do not mix this waste with other chemical streams.[3][13]
-
Liquid Waste : Collect all unused or waste solutions containing 5-(3-Methoxyphenoxy)furan-2-carbaldehyde in a dedicated container. This includes reaction residues and solvent rinses.
-
Solid Waste : Collect all disposables that have come into direct contact with the compound in a separate, clearly marked container or heavy-duty, transparent bag.[9] This includes:
-
Contaminated gloves, weigh boats, and absorbent pads.
-
Used silica gel from chromatography.
-
Pipette tips.
-
-
Aqueous Waste : Do not create an aqueous waste stream. This compound is only slightly soluble in water and should be kept with solvent-based waste.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount for safety during storage and transport.
-
Select a Compatible Container : Use a chemically resistant container, such as the original product bottle or a designated glass or high-density polyethylene (HDPE) waste bottle.[3] Ensure the container is in good condition, free of cracks, and has a secure, screw-top cap.[3][13]
-
Apply a Hazardous Waste Label : As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[9][13][14]
-
Complete the Label : Using a chemical-resistant marker, clearly write the full chemical name: "5-(3-Methoxyphenoxy)furan-2-carbaldehyde ". Do not use abbreviations or chemical formulas.[14] List all constituents, including solvents, with their estimated percentages. Keep a running log of additions if multiple small disposals are made to the same container.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]
-
Location : The SAA should be a secondary containment bin (e.g., a large plastic tub) located within the chemical fume hood where the work is performed or in a designated, low-traffic area of the lab.[14]
-
Secure Containment : Keep the waste container tightly capped at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors and potential spills.
-
Incompatibility : Store this waste stream away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[6][10]
Step 4: Arranging for Final Disposal
Once the waste container is full or the experiment is complete, arrange for its removal.
-
Request Pickup : Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting an online request form to your EHS or Research Safety office.
-
Do Not Overfill : Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
-
Prepare for Transport : Ensure the container is clean on the outside and the label is fully legible before the scheduled pickup.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde.
Caption: Decision workflow for handling and disposing of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[6][9]
-
Skin Contact : Immediately remove any contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[6][9] If they feel unwell, call a poison center or doctor.[6]
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[15]
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.[9]
-
All cleanup materials must be disposed of as hazardous waste.[3]
-
For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
References
-
Standard Operating Procedure for the use of Furan . Western Carolina University. [Link]
-
FURFURAL FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]
-
5-(Hydroxymethyl)furfural - Safety Data Sheet . CPAchem. [Link]
-
Hazardous Chemical Decontamination Guide . FAST-ACT. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
5-Methoxyfuran-2-carbaldehyde - PubChem . National Center for Biotechnology Information. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
-
General Chemical Safety Information . Hoffman Fine Chemicals Pty Ltd. [Link]
-
Hazardous Waste Disposal . WAAC Newsletter. [Link]
-
Chemical Waste Management Guide . Southern Illinois University. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods . National Center for Biotechnology Information. [Link]
-
The formation of furan-like disinfection byproducts from phenolic precursors . Royal Society of Chemistry. [Link]
-
5-Methoxyfuran-2-carbaldehyde Properties . Scent.vn. [Link]
-
5-Hydroxymethyl-2-furfuraldehyde - Safety Data Sheet . Chemos GmbH & Co.KG. [Link]
-
3-Methoxyfuran-2-carbaldehyde - PubChem . National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 6208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyfuran-2-carbaldehyde | C6H6O3 | CID 17756553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wcu.edu [wcu.edu]
- 10. furan.com [furan.com]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
- 12. chemos.de [chemos.de]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. nswai.org [nswai.org]
- 15. lobachemie.com [lobachemie.com]
A Senior Application Scientist's Guide to Handling 5-(3-Methoxyphenoxy)furan-2-carbaldehyde
Hazard Analysis: A Structurally-Informed Approach
The risk profile for 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is derived from its chemical architecture. Understanding the hazards associated with each component allows for the construction of a robust safety protocol.
-
Furan Ring: Furan and its derivatives are known for several potential hazards. A primary concern is the potential to form explosive peroxides upon prolonged exposure to air and light.[1] Many furan-containing compounds can also be harmful if inhaled, ingested, or absorbed through the skin.[2]
-
Aldehyde Group: Aromatic and heterocyclic aldehydes, such as furfural (furan-2-carbaldehyde), are frequently classified as irritants. They can cause significant irritation to the skin, eyes, and respiratory system.[3][4] Some aldehydes are also toxic if swallowed or upon skin contact.[3]
-
Ether Linkage (Methoxyphenoxy): Ethers are another class of compounds known to form explosive peroxides over time, especially when exposed to oxygen and light. This property, combined with the furan ring, elevates the need for careful storage and handling.
Based on this analysis, a summary of the anticipated hazards is presented below.
| Hazard Classification | Anticipated Effect | Rationale based on Structural Analogs |
| Skin Irritation | Causes skin irritation upon contact. | A common property of furan-2-carbaldehyde derivatives.[4] |
| Eye Irritation | Causes serious eye irritation. | A common property of furan-2-carbaldehyde derivatives.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[4] | A known hazard for volatile aldehydes and furans.[4][5] |
| Acute Toxicity | Potentially harmful if swallowed or absorbed through the skin.[3] | Furfural is classified as toxic if swallowed and harmful in contact with skin.[3] |
| Peroxide Formation | May form explosive peroxides upon storage, especially in the presence of air and light. | A known characteristic of both furan and ether functional groups.[1] |
Hierarchy of Controls: A Foundational Safety Strategy
Before detailing personal protective equipment (PPE), it is crucial to implement more effective safety controls. PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.
Caption: Hierarchy of controls for managing chemical hazards.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory when handling 5-(3-Methoxyphenoxy)furan-2-carbaldehyde.[6]
Essential PPE
-
Primary Engineering Control: All manipulations, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3]
-
Hand Protection: Given the aromatic and aldehyde nature of the compound, robust chemical resistance is required.
-
Recommended: Butyl or Viton™ gloves are recommended for handling aromatic solvents and aldehydes.[7]
-
Standard Practice: As a minimum, wear two pairs of disposable nitrile gloves (double-gloving) and change them immediately upon contamination or every 30-60 minutes, whichever comes first.[8] Always inspect gloves for tears or holes before use.
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] Prescription glasses are not a substitute for safety eyewear.[6]
-
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher splash risk (e.g., heating, pressure changes), a face shield must be worn in addition to chemical splash goggles.[6][8]
-
-
Body Protection:
Operational Plan: From Receipt to Reaction
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage.
-
Labeling: Immediately mark the container with the date received and the date opened. This is critical for tracking potential peroxide formation.[1]
-
Storage Conditions: Store the container in a cool, dry, and dark location, such as a designated flammable materials cabinet.[5] The storage area should be well-ventilated and away from heat or ignition sources.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen or argon to inhibit peroxide formation and degradation.[1][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Transfer: If the compound is a solid, use a spatula to transfer the required amount into a tared container within the fume hood. If it is a liquid, use a calibrated pipette or syringe.
-
Closure: Tightly reseal the main container immediately after dispensing.[1]
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Cleanup: Clean any reusable equipment. Dispose of any contaminated disposable items (e.g., weigh boats, pipette tips) in the appropriate hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Emergency and Disposal Plan
Spill Response Protocol
Immediate and correct response to a spill is critical to ensure safety.
Caption: Step-by-step workflow for chemical spill response.
For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department.
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Waste Segregation: Do not mix waste containing 5-(3-Methoxyphenoxy)furan-2-carbaldehyde with other waste streams unless explicitly approved by your EHS department.[2]
-
Containerization:
-
Collect all waste (solid residues, contaminated materials, and non-recyclable solutions) in a designated hazardous waste container.[2][11]
-
The container must be made of a compatible material, be in good condition, and have a tightly sealing lid.[2]
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Disposal Pathway:
References
- Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
- Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University.
- FURFURAL FOR SYNTHESIS. Loba Chemie.
- Personal Protective Equipment. US EPA.
- Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution. Benchchem.
- FURFURAL. International Furan Chemicals BV.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety data sheet. CPAChem.
- Furfuraldehyde CAS No 98-01-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
- SAFETY DATA SHEET. TCI Chemicals.
- Safety Data Sheet. Sigma-Aldrich.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- SAFETY DATA SHEET. TCI Chemicals.
- The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals.
- SAFETY DATA SHEET. Fisher Scientific.
- A safety and chemical disposal guideline for Minilab users. UFZ.
- Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison.
Sources
- 1. wcu.edu [wcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. furan.com [furan.com]
- 6. uah.edu [uah.edu]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

